N-Boc-PEG12-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14/c1-29(2,3)44-28(32)30-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-26-43-27-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-31/h31H,4-27H2,1-3H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUYAYPIOHNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Boc-PEG12-alcohol: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG12-alcohol is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the fields of bioconjugation and drug development. Its unique heterobifunctional architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a hydroxyl group at the other, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The 12-unit polyethylene glycol chain imparts enhanced water solubility and favorable pharmacokinetic properties to the resulting conjugates. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, applications, and relevant experimental considerations.
Core Properties and Specifications
This compound is a well-defined, monodisperse compound, which ensures batch-to-batch consistency and reproducibility in conjugation protocols. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H59NO14 | [1] |
| Molecular Weight | 645.8 g/mol | [2][3][4][5] |
| CAS Number | 159156-95-3 | |
| Appearance | To be determined (often a colorless to pale yellow oil or solid) | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and many organic solvents | |
| Storage | Recommended storage at -20°C |
Chemical Reactivity and Functional Groups
The utility of this compound stems from its two distinct functional groups, which can be addressed sequentially in a synthetic workflow.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to yield a primary amine. This primary amine can then be coupled to various electrophilic species, such as activated esters (e.g., NHS esters), isothiocyanates, or sulfonyl chlorides, to form stable amide, thiourea, or sulfonamide linkages, respectively.
-
Terminal Hydroxyl Group: The primary alcohol at the other end of the PEG chain can be activated or modified for subsequent conjugation. Common activation strategies include conversion to a tosylate or mesylate for nucleophilic substitution, or oxidation to an aldehyde or carboxylic acid for reductive amination or amide bond formation, respectively.
Key Applications in Drug Development
The heterobifunctional nature of this compound makes it an ideal linker for constructing complex molecular architectures in drug development.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand. The PEG chain enhances the solubility and cell permeability of the resulting PROTAC.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC and may help to reduce aggregation.
Experimental Protocols and Considerations
While specific protocols will vary depending on the application, the following sections provide general guidance for the use of this compound.
Boc Deprotection
A common method for the deprotection of the Boc group is treatment with trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).
General Protocol for Boc Deprotection:
-
Dissolve the this compound derivative in DCM (e.g., 10 mL/g).
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine or DIPEA).
Activation of the Hydroxyl Group
The terminal hydroxyl group can be activated for subsequent nucleophilic attack. A common method is tosylation.
General Protocol for Tosylation:
-
Dissolve this compound in a suitable solvent such as pyridine or DCM.
-
Cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to stir at 0°C to room temperature overnight, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of common experimental procedures involving this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Workflow for ADC synthesis using this compound.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the modern medicinal chemist and drug development scientist. Its well-defined structure and heterobifunctional nature allow for the precise construction of complex bioconjugates with enhanced physicochemical properties. The strategic use of this linker can lead to the development of more effective and safer therapeutics, particularly in the promising areas of PROTACs and ADCs. As research in these fields continues to advance, the demand for high-quality, discrete PEG linkers like this compound is expected to grow.
References
An In-depth Technical Guide to N-Boc-PEG12-alcohol: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG12-alcohol, a heterobifunctional PEG linker increasingly utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical structure, physicochemical properties, and key applications, offering insights into its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure is characterized by a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group, separated by a 12-unit ethylene glycol chain.[1][2][3][4][5] This specific arrangement of functional groups imparts desirable properties for multi-step synthetic strategies in drug development.
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. This is a critical feature for improving the pharmacokinetic profiles of hydrophobic drug molecules. The terminal hydroxyl group offers a reactive site for further chemical modifications, while the Boc-protected amine provides a stable, yet readily cleavable, functional group for subsequent conjugation steps. The Boc protecting group can be efficiently removed under mild acidic conditions to reveal a primary amine.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C29H59NO14 | |
| Molecular Weight | 645.8 g/mol | |
| CAS Number | 159156-95-3 | |
| Purity | Typically ≥95% - 98% | |
| Appearance | Colorless to pale yellow viscous liquid or oil | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C |
Key Applications in Drug Development
The unique bifunctional nature of this compound makes it a versatile tool in the design and synthesis of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC development, PEG linkers are crucial for connecting potent cytotoxic drugs to monoclonal antibodies. The inclusion of a PEG spacer, such as the one in this compound, can improve the solubility and stability of the ADC, potentially leading to a higher drug-to-antibody ratio (DAR) without causing aggregation. The defined length of the PEG12 chain provides a precise spacer between the antibody and the payload, which can be critical for optimizing the therapeutic efficacy and pharmacokinetic profile of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. PEG linkers, including this compound, are frequently employed to enhance the solubility and cell permeability of PROTACs. The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Experimental Protocols
The following sections provide generalized experimental methodologies for the key chemical transformations involving this compound. These protocols are intended as a guide and may require optimization for specific substrates and applications.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per gram of starting material).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Amino-PEG12-alcohol.
Activation of the Hydroxyl Group and Conjugation
This protocol outlines a general procedure for activating the terminal hydroxyl group of this compound for subsequent conjugation to an amine-containing molecule. A common method is conversion to a tosylate.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM)
-
Amine-containing molecule of interest
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add pyridine or TEA (typically 1.5-2 equivalents).
-
Slowly add tosyl chloride (typically 1.1-1.2 equivalents).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-PEG12-tosylate.
-
The resulting tosylate can then be reacted with an amine-containing molecule in a suitable solvent with a base to form the desired conjugate.
Amide Bond Formation with the Deprotected Amine
This protocol describes the coupling of the deprotected Amino-PEG12-alcohol with a carboxylic acid-functionalized molecule.
Materials:
-
Amino-PEG12-alcohol (from section 3.1)
-
Carboxylic acid-functionalized molecule
-
Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Amino-PEG12-alcohol in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, brine) to remove DMF and excess reagents.
-
The organic layer is then dried, filtered, and concentrated. The crude product is typically purified by flash column chromatography or preparative HPLC.
Visualizing Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic processes involving this compound.
Caption: Functional group transformations of this compound.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: General workflow for ADC synthesis using this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of sophisticated drug delivery systems and therapeutic agents. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides researchers with a powerful tool to precisely engineer the properties of bioconjugates. The hydrophilic PEG spacer is instrumental in improving the solubility and pharmacokinetic profiles of conjugated molecules, ultimately contributing to the development of safer and more effective therapies. The experimental protocols and workflows presented in this guide offer a foundation for the practical application of this compound in innovative drug discovery and development projects.
References
N-Boc-PEG12-alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of N-Boc-PEG12-alcohol, a versatile polyethylene glycol (PEG) linker crucial in the development of advanced bioconjugates and therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecules.
| Property | Value | References |
| Molecular Formula | C29H59NO14 | [1][2] |
| Molecular Weight | 645.8 g/mol | [2] |
| CAS Number | 159156-95-3 | |
| Purity | Typically ≥95% |
Experimental Protocols
The utility of this compound lies in its bifunctional nature, allowing for sequential conjugation to two different molecules. The following protocols provide detailed methodologies for its use in a typical bioconjugation workflow, such as in the synthesis of a PROTAC.
Boc Group Deprotection to Expose the Primary Amine
The Boc protecting group is acid-labile and can be removed under mild acidic conditions to yield a free primary amine. This amine is then available for conjugation, typically to a molecule containing a carboxylic acid, such as an E3 ligase ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of PEG linker) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (e.g., a 20-50% solution of TFA in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess TFA and DCM by rotary evaporation.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amino-PEG12-alcohol.
Conjugation of Amino-PEG12-alcohol to a Carboxylic Acid
The newly exposed primary amine can be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) using standard amide bond formation chemistry.
Materials:
-
Amino-PEG12-alcohol (from Protocol 1)
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule and a slight molar excess (1.1-1.2 equivalents) of amino-PEG12-alcohol in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. If using DCC, DMAP (0.1 equivalents) can be used as a catalyst.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter the mixture to remove the urea byproduct if DCC was used.
-
Purify the resulting conjugate using column chromatography to obtain the desired product (Molecule-NH-PEG12-OH).
Activation of the Terminal Hydroxyl Group and Conjugation
The terminal hydroxyl group of the PEG linker can be activated for conjugation to a second molecule, such as a protein of interest (POI) ligand. A common method is to convert the alcohol to a mesylate, which is a good leaving group for nucleophilic substitution.
Materials:
-
Molecule-NH-PEG12-OH (from Protocol 2)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM
-
POI ligand with a nucleophilic group (e.g., amine or thiol)
Procedure:
-
Dissolve Molecule-NH-PEG12-OH in anhydrous DCM and cool to 0 °C.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution.
-
Slowly add MsCl (1.2 equivalents) and stir the reaction at 0 °C for 1-2 hours.
-
The resulting mesylated intermediate can be used directly or after purification.
-
Add the POI ligand to the reaction mixture containing the mesylated PEG conjugate.
-
Allow the reaction to proceed at room temperature until completion.
-
Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).
Workflow Visualization
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker, as described in the experimental protocols.
Caption: PROTAC synthesis workflow using this compound.
References
The Strategic Role of tert-Butyloxycarbonyl (Boc) Protection in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the precise control of molecular assembly is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, offering enhanced solubility, stability, and pharmacokinetic properties to bioconjugates.[1][2] A critical element in harnessing the full potential of these linkers is the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group playing a central role. This technical guide provides a comprehensive exploration of the function of Boc protection in PEG linkers, detailing its application in multi-step syntheses, experimental protocols for its removal, and its significance in the development of complex therapeutics like antibody-drug conjugates (ADCs).
The Core Function and Strategic Importance of Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide and bioconjugate chemistry.[3][4] Its primary function is to temporarily block the reactivity of an amine, preventing it from engaging in unintended side reactions during a multi-step synthesis.[3] This temporary "masking" is crucial when working with heterobifunctional PEG linkers, which possess two different reactive functional groups.
The strategic importance of the Boc group lies in its chemical properties: it is stable under a variety of conditions, including basic and nucleophilic environments, but can be readily removed under mild acidic conditions. This acid lability allows for selective deprotection, revealing the amine at a specific and desired stage of the synthesis. This level of control is fundamental to creating well-defined and homogenous bioconjugates, preventing the formation of complex and difficult-to-purify mixtures that can arise from random reactions.
In the context of drug development, particularly in the synthesis of ADCs, the Boc group on a PEG linker enables a sequential and controlled conjugation process. Typically, the other end of the PEG linker is first reacted with a biomolecule, such as an antibody. Subsequently, the Boc group is removed to expose the amine, which can then be conjugated to a cytotoxic drug or other payload. This ensures a specific and directed assembly of the final therapeutic agent.
Experimental Protocols
Acid-Catalyzed Deprotection of Boc-Protected PEG Linkers
The removal of the Boc group is typically achieved through acidolysis, most commonly using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v). For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-30%) can be used, though this may require longer reaction times.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected PEG linker with a free amine.
Monitoring Boc Deprotection by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantitatively monitoring the progress of the deprotection reaction.
Materials and Equipment:
-
Reverse-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction aliquots
-
Quenching solution (e.g., mobile phase with a neutralizing agent)
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent to prevent further reaction.
-
Inject the quenched sample into the HPLC system.
-
Elute the sample using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the molecule contains a chromophore).
-
The Boc-protected starting material will have a longer retention time than the more polar deprotected amine product.
-
Integrate the peak areas of the starting material and the product in the chromatogram.
-
Calculate the percentage conversion at each time point to determine the reaction kinetics and endpoint.
Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-Protected Heterobifunctional PEG Linker
This protocol outlines the general steps for synthesizing an ADC using a linker such as Boc-amino-PEG-SSPy, which contains a Boc-protected amine and a pyridyl disulfide group for reaction with a thiol.
Part 1: Drug-Linker Conjugation
-
Boc Deprotection: Deprotect the Boc-amino-PEG-SSPy linker as described in Protocol 2.1 to obtain the amine-PEG-SSPy TFA salt.
-
Drug Activation: Activate the carboxylic acid group of the cytotoxic drug (e.g., MMAE) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Amide Coupling: React the activated drug (MMAE-NHS ester) with the deprotected amine-PEG-SSPy. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Purification: Purify the resulting drug-linker conjugate using reverse-phase HPLC.
Part 2: Antibody Reduction
-
Partial Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups. This is commonly achieved using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction can be controlled by the molar excess of the reducing agent and the reaction time.
-
Purification: Remove the excess reducing agent using a desalting column.
Part 3: Final Conjugation
-
Thiol-Disulfide Exchange: React the purified drug-linker conjugate with the reduced antibody. The pyridyl disulfide group of the linker will react with the free thiol groups on the antibody to form a stable disulfide bond, releasing pyridine-2-thione.
-
Quenching: Quench any unreacted drug-linker by adding a small molecule thiol, such as N-acetylcysteine.
-
Purification and Characterization: Purify the final ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unconjugated drug-linker and aggregated antibody. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Boc-protected PEG linkers.
| Table 1: Typical Reaction Conditions for Boc Deprotection | ||||
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| 4M HCl in 1,4-dioxane | 4M | 1,4-dioxane | 0.5 - 1 hour | Room Temp |
Data compiled from multiple sources providing general laboratory conditions.
| Table 2: Comparative Overview of Boc and Fmoc Peptide Synthesis Strategies | ||
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Amine Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based | Typically tert-Butyl-based |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Advantages | - Better for hydrophobic/aggregating sequences- Lower risk of certain side reactions (e.g., diketopiperazine formation) | - Milder deprotection conditions- Orthogonal protection scheme- Amenable to automation |
| Disadvantages | - Harsh final cleavage conditions- Requires specialized equipment for HF | - Base-labile protecting group can be sensitive- Potential for side reactions with certain amino acids |
This table provides a qualitative comparison of the two most common solid-phase peptide synthesis strategies.
| Table 3: Parameters for Monitoring Conjugation Efficiency | |
| Parameter | Typical Range/Value |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Monitoring Wavelength (for SSPy) | 343 nm (release of pyridine-2-thione) |
These parameters are crucial for optimizing the conjugation of thiol-reactive linkers like those containing a pyridyl disulfide group.
Visualizing Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, created using the DOT language, visualize key workflows and mechanisms.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern bioconjugation chemistry, providing an essential level of control for the synthesis of complex molecules. Its strategic use in PEG linkers allows for a sequential and directed approach to building well-defined therapeutics and research tools. By understanding the principles of Boc protection and deprotection, and by employing robust experimental protocols and monitoring techniques, researchers and drug development professionals can effectively leverage these versatile linkers to advance the frontiers of medicine and biotechnology. The ability to dictate the precise timing of amine reactivity is a powerful tool, ensuring the creation of homogenous and effective bioconjugates for a wide array of applications.
References
The Pivotal Role of the Hydroxyl Group in N-Boc-PEG12-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG12-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic polyethylene glycol (PEG) spacer of twelve ethylene glycol units, and a terminal primary hydroxyl group, offers a versatile platform for the synthesis of complex biomolecules and functionalized materials. This guide provides a comprehensive overview of the core function of the terminal hydroxyl group, detailing its reactivity, key chemical transformations, and applications, supported by experimental insights and quantitative data.
Core Functionality of the Hydroxyl Group
The terminal hydroxyl (-OH) group is the primary reactive handle of this compound for introducing a wide array of functional groups. Its strategic position at one end of the PEG chain allows for directional and controlled chemical modifications, while the Boc-protected amine on the other end remains shielded, enabling orthogonal chemistries. The hydrophilic nature of the PEG12 spacer enhances the aqueous solubility of the resulting conjugates, a crucial attribute for biological applications.[1][2][3][4]
The primary function of the hydroxyl group is to serve as a versatile precursor for a variety of chemical transformations, including:
-
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, rendering the terminal carbon susceptible to nucleophilic attack by a wide range of nucleophiles.
-
Esterification: It readily reacts with carboxylic acids and their activated derivatives to form stable ester linkages.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde, which is a valuable functional group for conjugation with amine-containing molecules via reductive amination or with hydrazides to form hydrazones.
-
Conversion to Other Functional Groups: The hydroxyl group can be chemically transformed into other useful functionalities, such as azides for "click chemistry," amines for amide bond formation, and maleimides for thiol-specific conjugation.
Key Chemical Transformations of the Hydroxyl Group
The versatility of the hydroxyl group is best illustrated by the diverse range of chemical reactions it can undergo. Below are detailed descriptions of key transformations with illustrative experimental insights.
Activation and Nucleophilic Substitution: The Tosylation Pathway
A common strategy to activate the hydroxyl group for nucleophilic substitution is its conversion to a tosylate. This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[5] The resulting tosylate is an excellent leaving group, readily displaced by nucleophiles.
Experimental Protocol: Tosylation of N-Boc-PEG-alcohol
A general procedure for the tosylation of a hydroxyl-terminated PEG linker is as follows:
-
Dissolve the N-Boc-PEG-alcohol (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-PEG-tosylate.
This tosylated intermediate is a versatile precursor for introducing a variety of functional groups, as depicted in the signaling pathway below.
Esterification: Forming Stable Linkages
The hydroxyl group of this compound can be esterified with carboxylic acids to form stable ester bonds. This reaction is fundamental in attaching PEG linkers to drugs or other molecules possessing a carboxylic acid moiety. The Fischer esterification, using an acid catalyst, or milder methods employing coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are commonly used.
Experimental Protocol: DCC/DMAP Mediated Esterification
A representative protocol for the esterification of a carboxylic acid with a PEG-alcohol is as follows:
-
Dissolve the carboxylic acid (1 equivalent) and this compound (1-1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired ester.
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Yield | Reference |
| Carboxylic Acid | N-Boc-PEG-OH | DCC, DMAP | DCM | Good to High | |
| Carboxylic Acid | Alcohol | di-t-butyl dicarbonate, DMAP | - | High | |
| Carboxylic Acid | Alcohol | POCl3 | - | Quantitative | |
| Table 1: Summary of Esterification Methods and Reported Yields |
Oxidation to Aldehyde: A Gateway to Bio-orthogonal Chemistry
Oxidation of the primary hydroxyl group to an aldehyde introduces a highly valuable functional group for bioconjugation. PEG-aldehydes can react with amines under reductive amination conditions to form stable secondary amine linkages. They are also key for forming hydrazone linkages with hydrazide-modified molecules, a common strategy in the design of cleavable antibody-drug conjugates (ADCs). Various oxidizing agents can be employed, including Swern oxidation, Dess-Martin periodinane (DMP), and TEMPO-catalyzed oxidation.
Conversion to Other Key Functional Groups
The hydroxyl group serves as a launchpad for the synthesis of other important functional moieties, expanding the utility of the N-Boc-PEG12 linker.
The conversion of the hydroxyl group to an azide is a crucial step for enabling "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This reaction is highly efficient and bio-orthogonal, making it ideal for bioconjugation applications. A common two-step procedure involves the mesylation or tosylation of the alcohol followed by nucleophilic substitution with sodium azide.
| Starting Material | Intermediate | Reagents | Final Product | Overall Yield | Reference |
| Hydroxyl-PEG | Mesylate-PEG | 1. MsCl, Et3N; 2. NaN3 | Azide-PEG | High | |
| Table 2: Two-Step Conversion of PEG-OH to PEG-N3 |
The hydroxyl group can be converted to a primary amine, providing a nucleophilic handle for amide bond formation or other amine-specific reactions. This transformation is often achieved by first converting the alcohol to a tosylate or mesylate, followed by reaction with ammonia or a protected amine equivalent and subsequent deprotection. A multi-step process involving conversion to an azide followed by reduction is also a high-yielding route.
For applications requiring specific conjugation to thiol groups, such as those found in cysteine residues of proteins, the hydroxyl group can be converted to a maleimide. This typically involves a multi-step synthesis, for instance, by esterifying the PEG-alcohol with a maleimide-containing carboxylic acid derivative.
Applications in Drug Development
The ability to functionalize the hydroxyl group of this compound is central to its widespread use in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis
In PROTACs, the this compound linker serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The hydroxyl group is typically the point of attachment for one of these ligands, often after being converted to a more reactive functional group. The length and flexibility of the PEG12 spacer are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. This compound can be incorporated as part of the linker, with its hydroxyl group functionalized to react with either the antibody or the drug. The hydrophilic PEG component can improve the pharmacokinetic properties of the ADC, reducing aggregation and improving solubility.
Conclusion
The terminal hydroxyl group of this compound is a cornerstone of its functionality, providing a versatile and reactive site for a multitude of chemical transformations. Its ability to be converted into a wide range of other functional groups underpins the utility of this linker in the sophisticated molecular engineering required for the development of advanced therapeutics like PROTACs and ADCs. A thorough understanding of the reactivity of this hydroxyl group and the associated experimental protocols is therefore essential for researchers and scientists working at the forefront of drug discovery and development.
References
The Hydrophilic Advantage: A Technical Guide to PEG Spacers in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has emerged as a cornerstone in bioconjugation and drug delivery, primarily owing to its remarkable hydrophilic properties. PEG spacers, or linkers, are chains of repeating ethylene glycol units that can be incorporated into molecules to enhance their aqueous solubility, stability, and pharmacokinetic profiles.[1][2][3] The process of covalently attaching PEG chains to molecules, known as PEGylation, has been a transformative strategy in the development of therapeutics, diagnostics, and research tools.[4][5] This in-depth technical guide explores the core hydrophilic properties of PEG spacers, providing quantitative data, detailed experimental protocols, and visual representations of their application in key research areas.
The hydrophilicity of PEG is attributed to the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules. This creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius and shielding it from enzymatic degradation and the host's immune system. The benefits of this include prolonged circulation half-life, reduced immunogenicity, and improved bioavailability of therapeutic agents. Furthermore, the enhanced water solubility imparted by PEG spacers is crucial for overcoming the challenges associated with hydrophobic drugs and biomolecules, enabling their formulation and delivery.
This guide will delve into the quantitative aspects of PEG's hydrophilicity, provide detailed methodologies for common experimental procedures involving PEG spacers, and illustrate key workflows and pathways where these properties are paramount.
Quantitative Data on the Hydrophilic Properties of PEG Spacers
The hydrophilicity of PEG spacers can be quantified through various parameters. The following tables summarize key data related to the water solubility, partition coefficients, and surface wettability of PEG and PEGylated molecules.
Table 1: Water Solubility of Polyethylene Glycol (PEG) at Room Temperature
| Molecular Weight ( g/mol ) | Water Solubility | Physical Form at Room Temperature |
| 200 - 700 | Miscible in all proportions | Liquid |
| > 700 | Decreases with increasing molecular weight | Semi-solid to solid |
| 1000 - 2000 | ~60-70% (w/v) | Soft solid |
| > 2000 | ~50% (w/v) | Hard crystalline solid |
Source: Data compiled from multiple sources indicating that while low molecular weight PEGs are fully miscible with water, their solubility decreases as the molecular weight increases.
Table 2: Octanol-Water Partition Coefficients (LogD) of PEGylated Peptides
| Peptide Conjugate | LogD Value | Interpretation |
| 68Ga-NOTA-PEG2-RM26 | -2.27 ± 0.07 | Highly hydrophilic |
| 68Ga-NOTA-PEG3-RM26 | -2.45 ± 0.08 | Increased hydrophilicity with longer PEG spacer |
| 68Ga-NOTA-PEG4-RM26 | -2.48 ± 0.05 | Increased hydrophilicity with longer PEG spacer |
| 68Ga-NOTA-PEG6-RM26 | -2.50 ± 0.09 | Highest hydrophilicity in the series |
Source: This table presents data on the hydrophilicity of NOTA-conjugated bombesin analogs with varying PEG spacer lengths. A more negative LogD value indicates higher hydrophilicity. The data shows a trend of increasing hydrophilicity with an increase in the number of ethylene glycol units.
Table 3: Water Contact Angle on PEGylated Surfaces
| Surface Modification | Water Contact Angle (θ) | Surface Characteristic |
| Unmodified Polystyrene | ~90° | Hydrophobic |
| Polystyrene with short PEG segment (~5 CH2CH2O units) | Decreases by ~30° after water immersion | Becomes significantly more hydrophilic |
| Polystyrene with long PEG segment (~12 CH2CH2O units) | Retained wettability, no significant increase in hydrophilicity upon prolonged water contact | Contraphilic behavior observed |
Source: This table illustrates the effect of PEG chain length on the wettability of a polystyrene surface. Shorter PEG chains lead to a significant increase in hydrophilicity upon contact with water, as indicated by a drastic reduction in the water contact angle.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of functionalized PEG spacers and the characterization of their hydrophilic properties.
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-Azide)
This protocol describes a two-step synthesis to create a PEG linker with two different reactive groups, making it suitable for "click" chemistry applications.
Part A: Monofunctionalization of PEG with an Alkyne Group
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), add sodium hydride (NaH) (1.0 equivalent) to a solution of dihydroxy-PEG (OH-PEG-OH) (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Stirring: Stir the reaction mixture for 1 hour at room temperature.
-
Addition of Propargyl Bromide: Add a solution of propargyl bromide (1.0 equivalent) in THF dropwise over 1 hour.
-
Reaction: Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional 15 hours.
-
Quenching and Extraction: Cool the reaction mixture and quench with 3% HCl. Remove the THF by rotary evaporation. Extract the crude product from the aqueous layer with dichloromethane (DCM). This yields Alkyne-PEG-OH.
Part B: Conversion of the Hydroxyl Group to an Azide Group
-
Mesylation: Dissolve the Alkyne-PEG-OH (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere. Add mesyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 3.5 hours. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield Alkyne-PEG-OMs.
-
Azidation: Dissolve the crude Alkyne-PEG-OMs (1.0 equivalent) in dimethylformamide (DMF). Add sodium azide (NaN₃) (5.0 equivalents). Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.
-
Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate. Purify the final product, Alkyne-PEG-Azide, by column chromatography.
Protocol 2: Characterization of PEG Hydrophilicity using High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used to assess the hydrophilicity of PEGylated molecules. More hydrophilic molecules will have shorter retention times on a nonpolar stationary phase.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as PEG lacks a strong UV chromophore.
-
Mobile Phase: A gradient of water and a more nonpolar organic solvent (e.g., acetonitrile or methanol) is typically used. For example, a gradient from 95% water to 5% water over 30 minutes.
-
Sample Preparation: Dissolve the PEGylated sample in the initial mobile phase.
-
Injection and Elution: Inject the sample onto the column and run the gradient.
-
Data Analysis: Record the retention time of the PEGylated molecule. A shorter retention time compared to a non-PEGylated control indicates increased hydrophilicity. The peak shape can also provide information about the homogeneity of the PEGylation.
Protocol 3: Measurement of Protein Aggregation Before and After PEGylation
This protocol uses a filtration-based assay to assess the effect of PEGylation on protein solubility and aggregation.
-
Sample Preparation: Prepare solutions of both the native protein and the PEGylated protein at the same concentration (e.g., 5 mg/mL) in a buffer known to induce aggregation.
-
Incubation: Incubate the samples under conditions that promote aggregation (e.g., elevated temperature or agitation).
-
Separation of Soluble and Insoluble Fractions: Separate the soluble protein from aggregates by filtration through a low-protein-binding filter (e.g., 0.22 µm spin filter).
-
Quantification: Quantify the amount of protein in the soluble fraction (filtrate) and the insoluble fraction (retained on the filter, which can be resolubilized in a denaturing buffer) using a protein quantification assay such as SDS-PAGE with densitometry or a BCA assay.
-
Analysis: A higher concentration of protein in the soluble fraction for the PEGylated sample compared to the native protein indicates that PEGylation has reduced aggregation.
Visualizing the Role of PEG Spacers
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows where the hydrophilic properties of PEG spacers are critical.
Caption: General workflow for the synthesis and application of a heterobifunctional PEG spacer.
Caption: Signaling pathway of Antibody-Drug Conjugate (ADC) uptake facilitated by a PEG spacer.
Caption: Experimental workflow of an ELISA highlighting the role of a PEGylated capture antibody.
Conclusion
The hydrophilic properties of PEG spacers are a critical determinant of their utility in a wide range of research applications, from enhancing the therapeutic potential of drugs to improving the performance of diagnostic assays. The ability of PEG to increase water solubility, improve stability, and reduce non-specific interactions is well-documented and quantifiable. By understanding the fundamental principles of PEG's hydrophilicity and employing robust experimental protocols for synthesis and characterization, researchers can effectively leverage these unique polymers to advance their scientific endeavors. The continued development of novel PEG architectures and conjugation chemistries promises to further expand the applications of these versatile tools in addressing complex challenges in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. satelliteinter.com [satelliteinter.com]
- 3. researchgate.net [researchgate.net]
- 4. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dhvi.duke.edu [dhvi.duke.edu]
N-Boc-PEG12-alcohol: A Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Boc-PEG12-alcohol, a versatile heterobifunctional linker, for professionals venturing into the field of bioconjugation. We will explore its core properties, detail its applications in creating advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide comprehensive experimental protocols for its use.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative that serves as a flexible linker in bioconjugation. Its structure is characterized by three key components:
-
A Boc-Protected Amine Group (N-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be easily removed under mild acidic conditions, revealing a primary amine. This allows for a staged and controlled conjugation strategy.
-
A 12-Unit PEG Spacer (-PEG12-): The PEG chain is hydrophilic, which helps to increase the solubility and stability of the resulting bioconjugate in aqueous solutions. The defined length of 12 ethylene glycol units provides a precise and flexible spacer between the conjugated molecules, which can be crucial for optimizing biological activity and pharmacokinetic properties.
-
A Terminal Alcohol Group (-alcohol): The hydroxyl (-OH) group is a versatile functional handle that can be activated or converted into other reactive groups, enabling conjugation to a variety of molecules.
The strategic combination of these three components makes this compound a valuable tool for covalently linking molecules of interest, such as antibodies, small molecule drugs, or proteins.
Core Properties and Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C29H59NO14 | [1][2] |
| Molecular Weight | 645.8 g/mol | [1][2] |
| CAS Number | 159156-95-3 | [1] |
| Appearance | Pale yellow or colorless oily matter/viscous liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | -20°C, protected from light and moisture |
Key Applications in Bioconjugation
The unique trifunctional nature of this compound lends itself to a variety of advanced bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic small molecule. The linker plays a critical role in the stability and efficacy of an ADC. The hydrophilic PEG12 spacer of this compound can enhance the solubility of ADCs, particularly those with hydrophobic payloads, and can help to prevent aggregation.
The general workflow for using this compound in ADC synthesis involves modifying the linker to be reactive with the antibody and the drug, followed by sequential conjugation.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC is a critical determinant of the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The PEG12 spacer provides flexibility and can be optimized for length to facilitate productive ternary complex formation.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of this compound.
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for activating and using this compound to conjugate a protein (e.g., an antibody) to a small molecule drug.
Caption: General workflow for protein-drug conjugation using this compound.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism
The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer.
Caption: Mechanism of action for a HER2-targeted Antibody-Drug Conjugate.
Signaling Pathway: PROTAC Mechanism Targeting KRAS
The diagram below illustrates the mechanism of a PROTAC designed to degrade the oncogenic KRAS protein, a key driver in many cancers.
Caption: PROTAC-mediated degradation of the KRAS protein.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for a common bioconjugation workflow using this compound. These are generalized protocols and may require optimization based on the specific biomolecules and reagents used.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG12-OTs.
-
-
Expected Yield: >95%
Protocol 2: Conversion of N-Boc-PEG12-OTs to N-Boc-PEG12-amine
This protocol outlines the conversion of the tosylated PEG to an amine-terminated PEG via an azide intermediate.
-
Materials:
-
N-Boc-PEG12-OTs
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3) or Zinc dust and Ammonium Chloride
-
Methanol (for reduction)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle
-
-
Procedure:
-
Azide Formation:
-
Dissolve N-Boc-PEG12-OTs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the mixture to 80°C overnight.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-PEG12-N3.
-
-
Azide Reduction (Staudinger Reaction):
-
Dissolve the N-Boc-PEG12-N3 (1 equivalent) in a mixture of THF and water.
-
Add triphenylphosphine (1.5 equivalents) and stir at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-PEG12-NH2.
-
-
-
Expected Yield: 82-99% for the reduction step.
Protocol 3: Boc Deprotection to Yield Amine-PEG12-alcohol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Materials:
-
N-Boc-PEG12-amine conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the Boc-protected PEG conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine is often used in the next step without further purification.
-
-
Expected Yield: Quantitative.
Protocol 4: Conjugation of Amine-PEG to a Protein via NHS Ester Chemistry
This protocol details the conjugation of the deprotected amine-PEG linker to a protein that has been activated with an NHS ester.
-
Materials:
-
Amine-PEG conjugate
-
Protein-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
Dissolve the protein-NHS ester in PBS at a concentration of 1-10 mg/mL.
-
Dissolve the amine-PEG conjugate in PBS.
-
Add the amine-PEG solution to the protein-NHS ester solution. A 10- to 50-fold molar excess of the PEG linker is often used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding an amine-containing buffer like Tris.
-
Purify the resulting PEGylated protein.
-
-
Expected Yield: Varies depending on the protein and reaction conditions, but yields of over 60% are achievable.
Purification and Characterization
Proper purification and characterization are critical to ensure the quality and efficacy of the final bioconjugate.
Purification Techniques
| Technique | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | The most common method for separating larger PEGylated proteins from smaller unconjugated proteins and excess PEG reagents. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein. | Can be used to separate PEGylated species from the unreacted protein. |
| Reverse-Phase Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Useful for analyzing the purity of the final conjugate and separating different drug-to-antibody ratio (DAR) species. |
Characterization Methods
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight of the final conjugate and can be used to determine the drug-to-antibody ratio (DAR). |
| SDS-PAGE | Visualizes the increase in molecular weight upon PEGylation and assesses the purity of the conjugate. |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and, in some cases, the conjugated payload. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the linker and the final conjugate. |
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, combining a stable protecting group, a hydrophilic spacer, and a reactive handle, allows for the controlled and efficient synthesis of complex biomolecules. This guide provides a foundational understanding and practical protocols for researchers and scientists to begin exploring the potential of this compound in the development of next-generation therapeutics. As with any chemical synthesis, optimization of the provided protocols for specific applications is encouraged to achieve the best results.
References
An In-Depth Technical Guide to PEGylation with N-Boc-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG)ylation utilizing the heterobifunctional linker, N-Boc-PEG12-alcohol. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details, from the fundamental properties of the reagent to detailed experimental protocols and the biological implications of PEGylation.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This modification has been a cornerstone in pharmaceutical development, offering numerous advantages, including improved drug solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3]
This compound is a discrete PEG (dPEG®) reagent characterized by a precise chain length of 12 ethylene glycol units. It features a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine group at the other. This heterobifunctional nature allows for sequential and specific modifications. The hydroxyl group can be activated for conjugation, while the Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent reactions.[4][5] The hydrophilic PEG spacer enhances the solubility of the target molecule in aqueous media.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for its effective application in bioconjugation. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Chemical Formula | C29H59NO14 | |
| Molecular Weight | 645.8 g/mol | |
| CAS Number | 159156-95-3 | |
| Purity | Typically ≥95-98% | |
| Appearance | Pale yellow or colorless oily matter | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | N/A |
Experimental Protocols
The use of this compound in PEGylation typically involves a multi-step process: activation of the hydroxyl group, conjugation to the target molecule, and optional deprotection of the Boc group. The following protocols are generalized and may require optimization for specific applications.
Workflow for N-Terminal Protein PEGylation
The following diagram illustrates the general workflow for the N-terminal PEGylation of a protein using this compound.
Step 1: Oxidation of this compound to N-Boc-PEG12-aldehyde
For site-specific N-terminal PEGylation, the terminal hydroxyl group of this compound is typically oxidized to an aldehyde. This aldehyde can then react selectively with the N-terminal α-amino group of a protein under mildly acidic conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or other suitable oxidizing agent
-
Polyethylene glycol (PEG) as a reaction medium (optional)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add N-bromosuccinimide (NBS) to the solution. The reaction can be carried out in a polyethylene glycol medium to enhance efficiency and provide a greener alternative to traditional chlorinated solvents.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the N-Boc-PEG12-aldehyde.
-
Verify the structure of the product using NMR and mass spectrometry.
Step 2: N-Terminal PEGylation via Reductive Amination
This protocol is adapted from general procedures for the reductive amination of proteins with PEG-aldehydes.
Materials:
-
N-Boc-PEG12-aldehyde
-
Target protein with an accessible N-terminus
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM MES, pH 5.0-6.0
-
Sodium cyanoborohydride (NaBH₃CN) stock solution (100 mM in Reaction Buffer, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve N-Boc-PEG12-aldehyde in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the protein solution. Add the PEG-aldehyde to the protein solution at a 10- to 50-fold molar excess.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution.
Step 3: Boc Deprotection (Optional)
If the terminal amine of the PEG linker is required for further conjugation or for the final product, the Boc protecting group can be removed under acidic conditions.
Materials:
-
Boc-PEG12-Protein Conjugate
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Neutralization Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lyophilize the Boc-PEG12-Protein conjugate to remove water.
-
Dissolve the lyophilized conjugate in the Deprotection Solution.
-
Incubate at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS to confirm the removal of the Boc group (mass loss of 100.12 Da).
-
Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.
-
Redissolve the deprotected conjugate in a suitable buffer and immediately proceed to the next step or purify by dialysis or buffer exchange into the Neutralization Buffer.
Purification and Characterization of PEGylated Proteins
The purification of PEGylated proteins is crucial to separate the desired conjugate from unreacted protein, excess PEG reagent, and potential byproducts. Following purification, thorough characterization is necessary to confirm the identity, purity, and integrity of the final product.
Purification Techniques
| Technique | Principle of Separation | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein. | Effective for removing unreacted low molecular weight PEG reagents and separating mono-PEGylated from di- or multi-PEGylated species and the native protein. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEG chains can shield the charges on the protein surface, altering its interaction with the stationary phase. | Can be used to separate proteins with different degrees of PEGylation. |
| Reverse Phase Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Useful for analytical-scale separation of PEGylated isomers and purity assessment. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The hydrophobic character of the PEG chain can be exploited under high salt conditions. | Can be used as an alternative or complementary method to IEX and SEC. |
Characterization Methods
| Technique | Information Obtained | |---|---|---| | SDS-PAGE | Visualizes the increase in molecular weight of the PEGylated protein and provides an initial assessment of purity. | | Mass Spectrometry (MALDI-TOF, ESI-MS) | Determines the precise molecular weight of the conjugate, confirming the degree of PEGylation and identifying different PEGylated species. | | Liquid Chromatography (LC-MS) | Separates different PEGylated forms and provides their corresponding mass, allowing for detailed characterization of the product mixture. | | Circular Dichroism (CD) Spectroscopy | Assesses the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes. | | In Vitro Bioassay | Quantifies the biological activity of the PEGylated protein to confirm that it retains its desired function. |
Biological Implications: The G-CSF Signaling Pathway
To illustrate the biological impact of PEGylation, we will consider the signaling pathway of Granulocyte-Colony Stimulating Factor (G-CSF), a protein commonly PEGylated to enhance its therapeutic efficacy in treating neutropenia. PEGylation of G-CSF (e.g., Pegfilgrastim) prolongs its half-life, leading to sustained signaling through the G-CSF receptor (G-CSFR).
G-CSF Receptor Signaling
Upon binding of G-CSF (or its PEGylated form) to the G-CSFR, a cascade of intracellular signaling events is initiated, primarily through the JAK-STAT pathway. This leads to the proliferation, differentiation, and survival of neutrophil precursors.
Conclusion
PEGylation with this compound offers a precise and versatile method for modifying proteins, peptides, and other biomolecules. The well-defined structure of this reagent, combined with the strategic use of its orthogonal protecting groups, allows for the synthesis of well-characterized bioconjugates with improved therapeutic properties. The successful implementation of PEGylation requires a comprehensive understanding of the reagent's properties, careful optimization of reaction conditions, and rigorous purification and characterization of the final product. This guide provides a foundational framework to assist researchers in navigating the key aspects of PEGylation with this compound.
References
Methodological & Application
Application Notes and Protocols for N-Boc-PEG12-alcohol Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of N-Boc-PEG12-alcohol, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe key chemical transformations of the terminal hydroxyl group, enabling its conjugation to a variety of molecules.
Introduction
This compound is a polyethylene glycol (PEG) linker featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine.[1] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[2] The hydroxyl group serves as a versatile handle for further chemical modification, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1] This dual functionality makes this compound a valuable tool for multi-step conjugation strategies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H59NO14 | [3] |
| Molecular Weight | 645.8 g/mol | [3] |
| Purity | Typically ≥95% | |
| Appearance | Varies (can be a viscous liquid or solid) | N/A |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Key Functionalization Reactions
The primary site for functionalization on this compound, without disturbing the Boc-protected amine, is the terminal hydroxyl group. Common modifications include:
-
Activation of the Hydroxyl Group: Conversion to a good leaving group, such as a tosylate or mesylate, is a common first step for subsequent nucleophilic substitution reactions.
-
Nucleophilic Substitution: The activated hydroxyl group can be displaced by various nucleophiles to introduce functionalities like azides, thiols, or to form ether linkages.
-
Esterification: Direct reaction with a carboxylic acid can form an ester bond.
The Boc-protected amine can be deprotected using mild acidic conditions to yield a free primary amine, which is then available for amide bond formation or other amine-specific chemistries.
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
0.5 M HCl
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 4 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 0.5 M HCl to remove excess triethylamine, followed by saturated aqueous NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-PEG12-tosylate.
-
Purify the product by flash column chromatography on silica gel if necessary.
Expected Yield: 70-85%
Protocol 2: Azide Substitution of N-Boc-PEG12-tosylate
This protocol details the conversion of the tosylated PEG linker to an azide, which is useful for "click chemistry" reactions.
Materials:
-
N-Boc-PEG12-tosylate (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve N-Boc-PEG12-tosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-Boc-PEG12-azide.
-
The product can be further purified by column chromatography if needed.
Expected Yield: >95% functionalization; 75-80% isolated yield.
Protocol 3: Esterification with a Carboxylic Acid
This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents) and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.
-
Add this compound (1 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDCI (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Note: The direct conversion of a carboxylic acid to an ester can be challenging; the use of coupling agents like DCC or EDCI with a catalyst like DMAP is often more efficient.
Protocol 4: Boc Deprotection to Yield Primary Amine
This protocol describes the removal of the Boc protecting group to generate a free primary amine.
Materials:
-
Boc-protected PEG derivative (e.g., N-Boc-PEG12-functionalized molecule)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PEG derivative (1 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.
Quantitative Data Summary
The following table summarizes typical reaction yields for the functionalization of PEG hydroxyl groups.
| Reaction | Starting Material | Product | Reagents | Typical Yield | Reference(s) |
| Tosylation | PEG-OH | PEG-OTs | TsCl, Pyridine/Et3N | 70-85% | |
| Monotosylation | Symmetric PEG-diol | Mono-tosylated PEG | TsCl, Ag2O, KI | 71-76% | |
| Mesylation | PEG-OH | PEG-OMs | MsCl, Et3N | >99% (conversion) | |
| Azide Substitution | PEG-OMs | PEG-N3 | NaN3 | 97% | |
| Azide Substitution | PEG-OTs | PEG-N3 | NaN3 | 75-80% | |
| Amination (via mesylate and reduction) | PEG-OH | PEG-NH2 | 1. MsCl, Et3N; 2. Zn, NH4Cl | 82-99% |
Visualizations
Experimental Workflow: Functionalization of this compound
Caption: General workflow for the functionalization of this compound.
Signaling Pathway: PROTAC Mechanism of Action
This compound is a common linker used in the synthesis of PROTACs. PROTACs utilize the cell's own protein disposal system, the Ubiquitin-Proteasome Pathway, to degrade target proteins.
Caption: PROTAC mechanism via the Ubiquitin-Proteasome System.
References
Application Notes and Protocols for PROTAC Synthesis Using N-Boc-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Boc-PEG12-alcohol as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data presentation, and visualizations to facilitate the design and execution of PROTAC-based targeted protein degradation studies.
Introduction to PEG Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][3]
Polyethylene glycol (PEG) linkers are the most commonly used linkers in PROTAC design, with 54% of reported PROTACs utilizing them. The popularity of PEG linkers is attributed to several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.
-
Improved Cell Permeability: By increasing solubility, PEG linkers can positively influence cell permeability and oral absorption.
-
Tunable Length: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase ligands to achieve optimal ternary complex formation and degradation efficiency.
-
Synthetic Tractability: The chemical properties of PEG linkers, such as the terminal hydroxyl group in this compound, allow for straightforward chemical modification and conjugation to the respective ligands.
This compound is a monodisperse PEG linker featuring a terminal hydroxyl group for chemical modification and a Boc-protected amine. The 12-unit PEG chain provides a significant degree of flexibility and spatial separation between the two ends of the PROTAC. The Boc protecting group allows for selective deprotection and subsequent coupling to an E3 ligase ligand, facilitating a modular and controlled synthesis approach.
PROTAC Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process can be conceptualized as a catalytic cycle within the cell.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a representative two-stage synthetic protocol for a PROTAC utilizing this compound. The protocol involves the activation of the terminal alcohol, followed by sequential coupling to the POI and E3 ligase ligands.
Stage 1: Activation of this compound and Coupling to POI Ligand
This stage focuses on activating the terminal hydroxyl group of the PEG linker to make it a good leaving group for subsequent nucleophilic substitution by a suitable functional group on the POI ligand (e.g., a phenol or amine). A common activation method is tosylation.
Caption: Workflow for Stage 1: Linker activation and POI coupling.
Protocol 1a: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield N-Boc-PEG12-OTs.
Protocol 1b: Coupling of Activated Linker to a Phenolic POI Ligand (e.g., JQ1)
-
To a solution of the POI ligand (e.g., (+)-JQ1, 1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M), add potassium carbonate (K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-PEG12-OTs (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected POI-linker conjugate.
Stage 2: Deprotection and Coupling to E3 Ligase Ligand
This stage involves the removal of the Boc protecting group to expose the terminal amine, followed by amide coupling to the E3 ligase ligand.
Caption: Workflow for Stage 2: Deprotection and E3 ligase coupling.
Protocol 2a: Boc Deprotection
-
Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-functionalized POI-linker conjugate (as a TFA salt) is typically used in the next step without further purification.
Protocol 2b: Amide Coupling to E3 Ligase Ligand (e.g., Pomalidomide)
-
To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF (0.1 M), add an amide coupling agent (e.g., HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI-linker conjugate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
Data Presentation
The following tables provide representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized using a PEG12 linker. Note that actual yields and biological activity will vary depending on the specific POI and E3 ligase ligands used.
Table 1: Representative Synthesis Data
| Step | Compound | Starting Material (eq) | Reagent (eq) | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| 1a | N-Boc-PEG12-OTs | This compound (1.0) | TsCl (1.2), TEA (1.5) | DCM | 16 | ~95% | >95% |
| 1b | POI-PEG12-Boc | POI-OH (1.0) | N-Boc-PEG12-OTs (1.2) | DMF | 16 | 70-85% | >95% |
| 2a | POI-PEG12-NH2 | POI-PEG12-Boc (1.0) | TFA/DCM (1:1) | DCM/TFA | 2 | Quantitative | >95% |
| 2b | Final PROTAC | POI-PEG12-NH2 (1.1) | E3-COOH (1.0), HATU (1.2) | DMF | 4 | 50-70% | >98% |
Table 2: Representative Biological Activity Data for a BRD4-Targeting PROTAC with a PEG12 Linker
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD4 | 15 | >90 |
| MCF7 | BRD4 | 25 | >90 |
| 22Rv1 | BRD4 | 18 | >85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols for Biological Evaluation
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax values of the synthesized PROTAC.
Caption: Western blot experimental workflow.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its extended PEG chain can impart favorable physicochemical properties to the final PROTAC molecule, while the terminal functional groups allow for a modular and efficient synthetic strategy. The protocols and representative data provided in these application notes serve as a guide for researchers to design and synthesize novel PROTACs for targeted protein degradation. It is important to note that the optimal linker length and composition are target-dependent, and systematic evaluation of different linkers is often necessary to achieve potent and selective protein degradation.
References
N-Boc-PEG12-alcohol for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Boc-PEG12-alcohol in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of ADCs.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity. This compound is a heterobifunctional linker containing a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal hydroxyl group. The PEG12 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3][4] The Boc-protected amine and the hydroxyl group provide versatile handles for the sequential conjugation of the payload and the antibody.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H59NO14 | [5] |
| Molecular Weight | 645.8 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DCM, DMF, ACN | |
| Storage | -20°C |
Application in ADC Development
The incorporation of a PEG12 linker, such as that derived from this compound, offers several advantages in ADC development:
-
Improved Pharmacokinetics: The hydrophilic PEG chain increases the hydrodynamic radius of the ADC, reducing renal clearance and extending its plasma half-life. This leads to increased tumor accumulation and potentially enhanced efficacy.
-
Enhanced Solubility and Stability: The PEG spacer can mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the ADC, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising its physicochemical properties.
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.
Quantitative Data on PEG Linker Length in ADCs
The length of the PEG linker is a critical parameter that can be optimized to achieve the desired pharmacokinetic and efficacy profile for a given ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from a study evaluating ADCs with a DAR of 8 in rats. |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker | Cell Line | IC50 (nM) |
| No PEG (HM) | NCI-N87 (HER2-positive) | 4.94 |
| No PEG (HM) | BT-474 (HER2-positive) | 2.48 |
| 4 kDa PEG (HP4KM) | NCI-N87 (HER2-positive) | 31.9 |
| 4 kDa PEG (HP4KM) | BT-474 (HER2-positive) | 26.2 |
| 10 kDa PEG (HP10KM) | NCI-N87 (HER2-positive) | 111.3 |
| 10 kDa PEG (HP10KM) | BT-474 (HER2-positive) | 83.5 |
| Data from a study with affibody-drug conjugates. The IC50 values demonstrate that while longer PEG chains can decrease in vitro potency, they may improve in vivo efficacy due to enhanced pharmacokinetics. |
Table 3: In Vivo Tumor Growth Inhibition by Affibody-Drug Conjugates with Different PEG Linkers
| Treatment Group (1.5 mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | ~1800 | 0% |
| HM (No PEG) | ~800 | ~55% |
| HP4KM (4 kDa PEG) | ~600 | ~67% |
| HP10KM (10 kDa PEG) | ~300 | ~83% |
| Data from a study in an NCI-N87 xenograft model. This data suggests that the improved pharmacokinetics conferred by longer PEG linkers can lead to superior in vivo efficacy, despite a potential decrease in in vitro potency. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific payloads and antibodies.
Experimental Workflow
References
- 1. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 159156-95-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Bioconjugation Techniques with N-Boc-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of N-Boc-PEG12-alcohol in bioconjugation. This versatile PEG linker is instrumental in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The following sections detail the activation of the terminal alcohol, subsequent conjugation to biomolecules, and specific applications in targeted drug delivery and protein degradation.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group, separated by a 12-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate[]. The terminal alcohol can be chemically activated to react with various functional groups on biomolecules, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for subsequent conjugation[2]. This dual functionality makes it a valuable tool for constructing complex bioconjugates.
Section 1: Activation of this compound
Direct conjugation of an alcohol to a biomolecule is generally not feasible due to the poor leaving group nature of the hydroxyl group. Therefore, the first step is to activate the alcohol by converting it into a more reactive functional group, such as a sulfonate ester (tosylate or mesylate). These esters are excellent leaving groups for nucleophilic substitution reactions with amines or other nucleophiles on a biomolecule.
Experimental Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, making it reactive towards primary amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents).
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Add the TsCl solution dropwise to the this compound solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the N-Boc-PEG12-tosylate.
| Parameter | Condition | Expected Yield (%) | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | 71-76 | [3] |
| Base | Triethylamine (TEA) or Pyridine | [4] | |
| Molar Ratio (Alcohol:TsCl:Base) | 1 : 1.2 : 1.5 | [4] | |
| Reaction Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 6 hours |
Table 1: Summary of typical reaction conditions and expected yields for the tosylation of PEG alcohols.
Section 2: Conjugation to Biomolecules - Antibody-Drug Conjugates (ADCs)
Once activated, the N-Boc-PEG12-linker can be conjugated to a biomolecule, such as an antibody. The resulting conjugate can then be used for targeted drug delivery. This section provides a protocol for conjugating the activated linker to an antibody and a conceptual overview of its application in targeting the HER2 signaling pathway in cancer.
Experimental Protocol 2: Conjugation of N-Boc-PEG12-tosylate to an Antibody
This protocol outlines the conjugation of the activated N-Boc-PEG12-tosylate to the lysine residues of an antibody.
Materials:
-
N-Boc-PEG12-tosylate
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the N-Boc-PEG12-tosylate in a minimal amount of anhydrous DMF or DMSO.
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with primary amines (lysine residues).
-
Add the dissolved N-Boc-PEG12-tosylate to the antibody solution. A typical molar excess of the PEG linker to the antibody is 10- to 50-fold.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the resulting antibody-PEG conjugate using SEC to remove unreacted PEG linker and other small molecules.
-
Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, SEC-MALS, or mass spectrometry.
| Parameter | Condition | Reference |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4-8.5 | |
| Molar Ratio (Linker:Antibody) | 10:1 to 50:1 | |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature |
Table 2: General conditions for the conjugation of an activated PEG linker to an antibody.
Application Focus: Targeted Drug Delivery to HER2-Positive Cancer Cells
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that deliver a cytotoxic payload directly to cancer cells by targeting a specific cell surface antigen. An antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can be conjugated to a cytotoxic drug via a linker like this compound. This ADC would then selectively bind to HER2-overexpressing cancer cells, be internalized, and release the cytotoxic agent, leading to targeted cell death while minimizing systemic toxicity.
Section 3: Application in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound is an ideal linker for PROTAC synthesis due to its defined length and the orthogonal protecting groups that allow for the sequential conjugation of a ligand for the E3 ligase and a ligand for the protein of interest (POI).
Experimental Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule.
Part A: Conjugation of the E3 Ligase Ligand
-
Activate the this compound to N-Boc-PEG12-tosylate as described in Experimental Protocol 1.
-
Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide with a nucleophilic handle) and N-Boc-PEG12-tosylate in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable base (e.g., K₂CO₃ or DIPEA) and react at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
-
Purify the resulting E3 Ligase Ligand-PEG12-N-Boc intermediate by flash chromatography.
Part B: Boc Deprotection
-
Dissolve the E3 Ligase Ligand-PEG12-N-Boc intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the E3 Ligase Ligand-PEG12-NH₂ as a TFA salt. This intermediate is often used in the next step without further purification.
Part C: Conjugation of the Protein of Interest (POI) Ligand
-
Activate the carboxylic acid group of the POI ligand using a coupling reagent such as HATU in the presence of a base like DIPEA.
-
Add the E3 Ligase Ligand-PEG12-NH₂ TFA salt to the activated POI ligand solution.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
| Step | Key Reagents | Typical Yield (%) | Reference |
| Part A: Ligand 1 Conjugation | N-Boc-PEG12-tosylate, E3 Ligase Ligand, Base (e.g., K₂CO₃) | 55-90 (for similar click chemistry reactions) | |
| Part B: Boc Deprotection | Trifluoroacetic Acid (TFA) | >95 | |
| Part C: Ligand 2 Conjugation | POI Ligand, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) | 30-70 |
Table 3: Representative reagents and expected yields for PROTAC synthesis steps.
Conclusion
This compound is a highly adaptable linker for advanced bioconjugation applications. The protocols and data presented here provide a comprehensive guide for researchers in the fields of targeted therapy and protein degradation. Proper execution of the activation and conjugation steps, followed by rigorous purification and characterization, is crucial for the successful development of novel and effective bioconjugates.
References
Application Notes and Protocols: N-Boc-PEG12-alcohol in Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Boc-PEG12-alcohol in Nanoparticle Surface Modification
This compound is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the surface modification of nanoparticles for biomedical applications. This linker possesses a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group, separated by a 12-unit PEG spacer.[1] The hydrophilic PEG chain imparts a "stealth" character to nanoparticles, which helps to reduce protein adsorption (opsonization) and recognition by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[2][3]
The Boc-protected amine provides a stable, yet selectively cleavable, functional group. This allows for a multi-step functionalization strategy where the hydroxyl group can be initially used for conjugation to the nanoparticle surface. Subsequently, the Boc group can be removed under mild acidic conditions to expose a primary amine, which can then be used for the covalent attachment of targeting ligands (e.g., antibodies, peptides), therapeutic agents, or imaging probes.[4][5] This versatility makes this compound an invaluable reagent for the development of sophisticated, multifunctional nanocarrier systems for targeted drug delivery and diagnostics.
Key Applications
The unique properties of this compound-modified nanoparticles lend themselves to a variety of applications in nanomedicine:
-
Prolonged Systemic Circulation: The primary application of PEGylation is to increase the in vivo circulation half-life of nanoparticles. The hydrophilic PEG chains create a steric barrier that minimizes opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). This extended circulation time is crucial for both passive and active targeting of diseased tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Targeted Drug Delivery: The deprotected amine group serves as a versatile anchor point for the conjugation of targeting moieties. This allows for the active targeting of nanoparticles to specific cell types or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release Systems: The linker can be integrated into stimuli-responsive nanoparticle systems. For instance, the linkage of a drug to the terminal amine could be designed to be cleaved under specific physiological conditions (e.g., low pH in the tumor microenvironment or endosomes), leading to controlled and site-specific drug release.
-
Multimodal Imaging and Theranostics: The functional handle provided by the deprotected amine allows for the co-attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) and therapeutic payloads, creating theranostic platforms for simultaneous diagnosis and therapy.
Data Presentation
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles (AuNPs) | Uncoated | 10.2 ± 1.5 | 0.21 | -25.3 ± 2.1 |
| AuNPs | PEGylated (5 kDa PEG) | 24 ± 3 | 0.18 | -5.2 ± 1.5 |
| Poly(lactic-co-glycolic acid) (PLGA) | Uncoated | 155 ± 10 | 0.15 | -35.8 ± 3.2 |
| PLGA | PEGylated (mPEG-PLGA) | 180 ± 12 | 0.12 | -10.5 ± 2.5 |
| Iron Oxide Nanoparticles (IONPs) | Oleic Acid Coated | 184 | 0.25 | -40.1 |
| IONPs | Oleic Acid-PEG Coated | 250 | 0.22 | -28.7 |
This table presents representative data from studies on PEGylated nanoparticles to illustrate the expected changes in physicochemical properties upon surface modification. Specific values will vary depending on the nanoparticle core, PEG length, and surface density.
Table 2: Drug Loading and Release from PEGylated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release at 48h (pH 7.4) | In Vitro Release at 48h (pH 5.5) |
| Doxorubicin-loaded IONPs-PEG | Doxorubicin | 1.55 | ~80 | ~20% | ~60% |
| Itraconazole-loaded PEG-PLGA | Itraconazole | Low (interfacial loading) | - | - | - |
| 5-FU-loaded FA-PEG-AuNPs | 5-Fluorouracil | - | - | Sustained release over 27 days | - |
This table summarizes drug loading and release characteristics of different PEGylated nanoparticle systems. The data highlights the variability based on the drug, nanoparticle material, and release conditions.
Table 3: In Vivo Performance of PEGylated Nanoparticles
| Nanoparticle Formulation | Size (nm) | PEG Molecular Weight (kDa) | Blood Half-life | Liver Accumulation (2h post-injection) |
| PCL Nanoparticles | 80 | - | < 15 min | 82.5% |
| mPEG-PCL Nanoparticles | 80 | 5 | ~ 2 h | < 20% |
| PLA-PEG Nanoparticles | ~150 | 5 | - | Decreased vs. 20 kDa |
| PLA-PEG Nanoparticles | ~150 | 20 | Increased vs. 5 kDa | Decreased vs. 5 kDa |
| PEG-AuNPs | 13 | - | 57 h | Primary site of accumulation |
This table provides a comparative overview of the in vivo behavior of PEGylated nanoparticles, demonstrating the impact of PEGylation on circulation time and biodistribution.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine or Tris buffer)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate the suspension briefly to ensure homogeneity.
-
Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
Conjugation with this compound: Add this compound (final concentration 10 mM) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or further use.
Protocol 2: Deprotection of Boc Group to Expose Amine Terminus
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid.
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.
Protocol 3: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).
-
Use Laser Doppler Velocimetry to determine the zeta potential.
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral upon PEGylation.
2. Quantification of Surface Amine Groups:
-
The ninhydrin assay is a colorimetric method to quantify the number of primary amine groups on the nanoparticle surface after Boc deprotection.
3. Confirmation of PEGylation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic PEG peaks (e.g., C-O-C ether stretch).
-
Thermogravimetric Analysis (TGA): Determine the weight loss corresponding to the grafted PEG chains to quantify surface density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of PEG chains on the nanoparticle surface.
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: Experimental process flow diagram.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 4. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Deprotection of N-Boc-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules.[1] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[2][3][4] N-Boc-PEG12-alcohol is a valuable bifunctional linker used in bioconjugation and drug delivery, featuring a Boc-protected amine and a terminal hydroxyl group. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[5]
This document provides a detailed protocol for the acidic deprotection of the Boc group from this compound to yield the corresponding primary amine, Amino-PEG12-alcohol. The most common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (DCM).
Chemical Reaction
The deprotection reaction proceeds via the protonation of the carbamate oxygen by the acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Reaction Scheme:
This compound + TFA → H2N-PEG12-alcohol·TFA + CO2 + Isobutylene
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| This compound (C29H59NO14, MW: 645.8 g/mol ) | ≥95% | BroadPharm, CD Bioparticles | Store at -20°C. |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Volatile and harmful. Handle in a fume hood. |
| Saturated sodium bicarbonate (NaHCO3) solution | For neutralization. | ||
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | For drying the organic phase. | ||
| Diethyl ether | Anhydrous | For precipitation of the product. | |
| Toluene | For azeotropic removal of residual TFA. |
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using trifluoroacetic acid in dichloromethane.
1. Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M. b. Place the flask in an ice bath and cool the solution to 0 °C.
2. Deprotection Reaction: a. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 TFA/DCM. The addition of TFA may cause a slight exotherm. b. Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. c. Continue stirring at room temperature for 1-3 hours.
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. For TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.
4. Work-up and Isolation: a. Upon completion of the reaction (disappearance of the starting material), concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. b. To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The product at this stage is the TFA salt of the amine.
5. Neutralization and Purification (to obtain the free amine): a. Aqueous Work-up: Dissolve the crude TFA salt in a suitable organic solvent like DCM. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid. This should be done carefully due to CO2 evolution. b. Separate the organic layer and wash it with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine. d. Precipitation: For obtaining a solid product, the crude residue can be triturated with cold diethyl ether. The precipitated solid can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Actual results may vary depending on the specific experimental setup and purity of reagents.
| Parameter | Condition A | Condition B | Condition C |
| Substrate Concentration | 0.1 M in DCM | 0.2 M in DCM | 0.1 M in DCM |
| TFA Concentration (v/v) | 20% | 50% | 50% |
| Reaction Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | 1 - 2 hours |
| Typical Yield | >90% | >95% | >95% |
| Purity (by LC-MS) | >95% | >98% | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the deprotection of this compound.
Boc Deprotection Mechanism
Caption: Simplified mechanism of Boc deprotection by TFA.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. It can cause severe skin burns and eye damage. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure build-up. Ensure proper venting, especially when using a separatory funnel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50%) or extend the reaction time. Monitor the reaction progress closely. |
| Poor quality of reagents. | Use fresh, anhydrous solvents and high-purity TFA. | |
| Side Product Formation | The tert-butyl cation can react with nucleophiles present in the reaction mixture. | While less common for this substrate, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v) to trap the tert-butyl cation. |
| Low Yield after Work-up | The product is water-soluble, leading to loss during aqueous extraction. | If the product is highly water-soluble, avoid aqueous work-up and use the TFA salt directly after co-evaporation with toluene. Alternatively, use ion-exchange chromatography for purification. |
| Incomplete extraction from the aqueous phase. | Perform multiple extractions with the organic solvent. |
References
Application Notes: A Step-by-Step Guide to Using N-Boc-PEG12-alcohol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development, particularly for therapeutic peptides. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of a peptide by increasing its hydrodynamic size, which in turn improves in vivo half-life, enhances aqueous solubility, and reduces both immunogenicity and enzymatic degradation.[1][2][3]
N-Boc-PEG12-alcohol is a heterobifunctional linker designed for this purpose. It features a terminal hydroxyl (-OH) group and an amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a versatile platform for conjugation. However, the terminal hydroxyl group is not sufficiently reactive for direct coupling to peptides and must first be chemically activated.[4][5]
This document provides detailed protocols for the activation of this compound and its subsequent conjugation to peptides using both solid-phase and solution-phase methods.
Reagent Specifications
This compound is a discrete PEG linker, ensuring a homogenous final product, which is critical for therapeutic applications.
| Property | Value | Reference |
| Full Chemical Name | tert-butyl (2-(2-(...-(2-hydroxyethoxy)ethoxy...)ethyl)carbamate (12 EG units) | N/A |
| Molecular Formula | C₂₉H₅₉NO₁₄ | (Similar structure for PEG10) |
| Molecular Weight | 645.78 g/mol | (Similar structure for t-Boc-Amido-PEG12-Alcohol) |
| Appearance | Colorless to light yellow oil or solid | N/A |
| Key Functional Groups | 1. Boc-protected primary amine | |
| 2. Terminal primary alcohol (-OH) | ||
| Solubility | Soluble in water, DMF, DCM, DMSO | N/A |
Overall Synthetic Strategy
The core strategy for using this compound involves a two-stage process. First, the chemically stable terminal alcohol is converted into a reactive functional group. Second, this "activated" PEG linker is conjugated to the desired peptide.
References
Applications of N-Boc-PEG12-alcohol in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG12-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that offers significant versatility in the design and synthesis of advanced hydrogel systems for biomedical applications. Its structure, featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group, allows for orthogonal chemical modifications. This enables the precise incorporation of functionalities for crosslinking, drug conjugation, and cell adhesion, making it a valuable tool in drug delivery, tissue engineering, and regenerative medicine.
The hydrophilic 12-unit PEG spacer enhances biocompatibility and aqueous solubility of the resulting hydrogel network. The strategic use of the protected amine allows for the introduction of primary amines at specific stages of hydrogel formation or post-fabrication, which can serve as sites for bioconjugation or for creating pH-responsive materials. This document provides detailed application notes and protocols for the utilization of this compound in the formation of tunable hydrogels.
Key Applications
The unique structure of this compound allows for its use in a variety of hydrogel applications, primarily by leveraging its two distinct functional groups.
-
Tunable Hydrogel Crosslinking: The terminal hydroxyl group can be functionalized into a polymerizable group, such as an acrylate or methacrylate, allowing it to participate in photopolymerization or other crosslinking reactions. The Boc-protected amine can be deprotected to introduce primary amines, which can then act as crosslinking sites through reactions with amine-reactive crosslinkers (e.g., NHS esters) or through enzymatic crosslinking. This dual functionality allows for the creation of hydrogels with tunable mechanical properties and degradation profiles.
-
Biofunctionalization and Drug Conjugation: The Boc-protected amine provides a latent functional group that can be deprotected after hydrogel formation. This allows for the covalent attachment of bioactive molecules, such as peptides (e.g., RGD for cell adhesion), growth factors, or drugs, to the hydrogel matrix without interfering with the initial crosslinking chemistry. This post-functionalization capability is crucial for creating hydrogels that can actively influence cellular behavior or provide sustained therapeutic release.
-
pH-Responsive Hydrogels: The introduction of primary amines after Boc deprotection can impart pH-sensitivity to the hydrogel. At physiological pH, these amines can be protonated, leading to changes in the hydrogel's swelling behavior, mechanical properties, and drug release kinetics. This is particularly useful for developing "smart" drug delivery systems that release their payload in response to specific pH changes in the local microenvironment, such as in tumor tissues or intracellular compartments.
Experimental Protocols
The following protocols provide a general framework for the functionalization of this compound and its subsequent use in hydrogel formation. Researchers should optimize the reaction conditions based on their specific application and available resources.
Protocol 1: Acrylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to an acrylate group, rendering it suitable for photopolymerization.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain N-Boc-PEG12-acrylate.
Workflow for Acrylation of this compound
Caption: Workflow for the synthesis of N-Boc-PEG12-acrylate.
Protocol 2: Boc Deprotection of PEG-Amine
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-Boc-PEG12-functionalized molecule (e.g., N-Boc-PEG12-acrylate)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting product is the TFA salt of the deprotected amine-PEG derivative. If the free amine is required, a subsequent neutralization step with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction is necessary.
Mechanism of Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Protocol 3: Photopolymerization of PEG-Acrylate Hydrogels
This protocol describes the formation of a hydrogel using the synthesized N-Boc-PEG12-acrylate and a multi-arm PEG-acrylate crosslinker.
Materials:
-
N-Boc-PEG12-acrylate
-
Multi-arm PEG-acrylate (e.g., 4-arm PEG-acrylate)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving N-Boc-PEG12-acrylate, multi-arm PEG-acrylate, and the photoinitiator in PBS. The final concentration of the components should be adjusted to achieve the desired mechanical properties.
-
Vortex the solution until all components are fully dissolved.
-
Pipette the precursor solution into a mold of the desired shape (e.g., a silicone mold).
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-15 minutes, depending on the light intensity and photoinitiator concentration).
-
The resulting hydrogel can be swelled in PBS to remove any unreacted components.
Experimental Workflow for Hydrogel Formation
Caption: Workflow for photopolymerization of a PEG-based hydrogel.
Data Presentation
The properties of hydrogels formed using this compound can be tailored by varying the concentration of the PEG components and the ratio of the linear to multi-arm PEG. The following tables provide a hypothetical summary of how these parameters can influence the hydrogel's physical properties.
Table 1: Influence of Total Polymer Concentration on Hydrogel Properties
| Total Polymer Conc. (% w/v) | Swelling Ratio (q) | Young's Modulus (kPa) | Gelation Time (min) |
| 5 | 25 ± 2.1 | 10 ± 1.5 | 12 ± 1 |
| 10 | 18 ± 1.5 | 35 ± 3.2 | 8 ± 1 |
| 15 | 12 ± 1.1 | 70 ± 5.8 | 5 ± 0.5 |
| 20 | 8 ± 0.9 | 120 ± 10.1 | 3 ± 0.5 |
| (Data are presented as mean ± standard deviation, n=3. Swelling ratio is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.) |
Table 2: Influence of N-Boc-PEG12-acrylate to 4-arm PEG-acrylate Ratio on Hydrogel Properties (at 10% w/v Total Polymer)
| N-Boc-PEG12-acrylate : 4-arm PEG-acrylate (molar ratio) | Swelling Ratio (q) | Young's Modulus (kPa) | Amine Density (after deprotection, mmol/g) |
| 1 : 1 | 20 ± 1.8 | 28 ± 2.5 | 0.15 ± 0.02 |
| 1 : 2 | 18 ± 1.5 | 35 ± 3.2 | 0.10 ± 0.01 |
| 1 : 4 | 15 ± 1.3 | 45 ± 4.1 | 0.06 ± 0.01 |
| 1 : 8 | 13 ± 1.2 | 58 ± 5.0 | 0.03 ± 0.005 |
| (Data are presented as mean ± standard deviation, n=3.) |
Conclusion
This compound is a highly adaptable building block for the creation of sophisticated hydrogel systems. By following the provided protocols, researchers can synthesize hydrogels with tunable mechanical properties, degradation profiles, and biofunctionalities. The ability to introduce primary amines in a controlled manner opens up a wide range of possibilities for developing advanced biomaterials for targeted drug delivery, cell encapsulation, and tissue regeneration. The presented data illustrates the tunability of these hydrogels, providing a starting point for the rational design of materials for specific biomedical applications.
Application Notes and Protocols for N-Boc-PEG12-alcohol in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-PEG12-alcohol as a hydrophilic linker in the development of targeted drug delivery systems. Polyethylene glycol (PEG) linkers are instrumental in improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound, with its discrete chain length of 12 ethylene glycol units, offers a balance of hydrophilicity and defined spatial separation between a targeting moiety and a therapeutic payload.
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies, while the terminal hydroxyl group can be activated for attachment to various molecules. This versatile linker is particularly relevant in the construction of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted nanoparticles.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in drug delivery system design.
| Property | Value | Source |
| Molecular Formula | C29H59NO14 | BroadPharm[1] |
| Molecular Weight | 645.8 g/mol | BroadPharm[1] |
| CAS Number | 159156-95-3 | BroadPharm[1] |
| Appearance | Pale Yellow or Colorless Oily Matter | CD Bioparticles[2] |
| Purity | Typically >95% to >98% | BroadPharm[1] |
| Solubility | Soluble in aqueous media and most organic solvents | BroadPharm |
| Storage | -20°C, protected from light and moisture | BroadPharm |
Key Applications in Targeted Drug Delivery
The unique properties of the this compound linker make it a valuable tool in several advanced drug delivery strategies. The PEG12 chain enhances the solubility and stability of the conjugate, can reduce immunogenicity, and prolongs circulation half-life by creating a hydrophilic shield.
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The length of the PEG linker is a critical parameter influencing the ADC's stability, pharmacokinetics, and therapeutic efficacy. While shorter linkers can enhance stability, longer linkers often improve solubility, especially for hydrophobic drugs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC, for which this compound can be a building block, is crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.
Targeted Nanoparticles
Surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their systemic circulation time and reduce uptake by the reticuloendothelial system (RES). This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) and subsequently conjugate targeting ligands after deprotection of the Boc group.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of drug delivery systems incorporating this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then available for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting residue is the amine as its TFA salt, which can often be used directly in the next conjugation step.
Quantitative Analysis: The efficiency of the deprotection can be quantified by comparing the peak areas of the starting material and the product using HPLC or by NMR spectroscopy by observing the disappearance of the Boc proton signal. Yields for this type of reaction are typically high, often exceeding 90%.
Protocol 2: Conjugation of Deprotected PEG12-amine to a Carboxylic Acid-Containing Drug
This protocol outlines the formation of an amide bond between the deprotected PEG12-amine and a drug molecule.
Materials:
-
Deprotected PEG12-amine (TFA salt from Protocol 1)
-
Carboxylic acid-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
Procedure:
-
Dissolve the carboxylic acid-containing drug in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected PEG12-amine (TFA salt, 1.0 equivalent) in anhydrous DMF or DCM and add TEA or DIPEA (2-3 equivalents) to neutralize the TFA salt.
-
Add the neutralized PEG12-amine solution to the activated drug solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the drug-PEG12 conjugate using column chromatography or preparative HPLC.
Protocol 3: Characterization of the Drug-PEG12 Conjugate
Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
Protocol 4: In Vitro Drug Release Study
This protocol is designed to evaluate the release of the drug from the PEG12 conjugate under physiological conditions.
Materials:
-
Drug-PEG12 conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.0) to mimic the tumor microenvironment or endosomal compartments.
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Shaking incubator or water bath at 37°C.
-
HPLC or UV-Vis spectrophotometer for drug quantification.
Procedure:
-
Dissolve a known amount of the drug-PEG12 conjugate in the release medium.
-
Place the solution inside a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug release over time.
Data Presentation: Comparative Drug Release Profile
The release of a drug from a PEG conjugate is often dependent on the nature of the linkage (e.g., ester, amide, hydrazone). The following table provides hypothetical data illustrating how linker chemistry and pH can influence drug release.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 | 15 |
| 4 | 12 | 40 |
| 8 | 20 | 65 |
| 12 | 28 | 80 |
| 24 | 40 | 95 |
| 48 | 55 | 98 |
Protocol 5: Cellular Uptake and Cytotoxicity Assays
These assays are crucial for evaluating the targeting efficiency and therapeutic efficacy of the drug-PEG12 conjugate.
Materials:
-
Target cancer cell line (e.g., KB cells for folate receptor targeting) and a control cell line with low target expression.
-
Complete cell culture medium.
-
Drug-PEG12 conjugate (and a non-targeted control).
-
Fluorescently labeled conjugate or a method to quantify intracellular drug concentration (e.g., LC-MS).
-
Flow cytometer or fluorescence microscope for uptake studies.
-
MTT or similar cell viability assay kit for cytotoxicity studies.
-
96-well plates.
Cellular Uptake Procedure:
-
Seed the target and control cells in 96-well plates or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorescently labeled drug-PEG12 conjugate and a non-targeted control for a specific duration (e.g., 4 hours).
-
Wash the cells with cold PBS to remove any non-internalized conjugate.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.
Cytotoxicity (MTT Assay) Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the drug-PEG12 conjugate, the free drug, and a non-targeted control for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation: Comparative Cellular Uptake and Cytotoxicity
The length of the PEG linker can impact the cellular uptake and cytotoxicity of a targeted drug conjugate. The following table provides illustrative data from studies comparing different PEG linker lengths.
| Linker | Cellular Uptake in Target Cells (Relative Fluorescence Units) | IC50 in Target Cells (nM) | IC50 in Control Cells (nM) |
| Drug-PEG8-Ligand | 8500 | 50 | 500 |
| Drug-PEG12-Ligand | 9200 | 42 | 480 |
| Drug-PEG24-Ligand | 8900 | 48 | 495 |
| Free Drug | - | 25 | 28 |
| Non-Targeted Control | 1500 | >1000 | >1000 |
Visualizations
Signaling Pathway of Targeted Drug Delivery
Caption: Targeted drug delivery workflow via an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Logical Relationship of PEG Linker Length and ADC Properties
Caption: Influence of PEG linker length on key properties of Antibody-Drug Conjugates.
References
Troubleshooting & Optimization
improving N-Boc-PEG12-alcohol solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-PEG12-alcohol, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
Q2: I am having difficulty dissolving this compound in an aqueous buffer. What are the initial steps I should take?
A2: If you are encountering issues with dissolving this compound, consider the following initial steps:
-
Start with a small amount: Try dissolving a small test amount before proceeding with your entire sample.
-
Use an appropriate solvent: While the goal is an aqueous solution, preparing a concentrated stock in an organic solvent like DMSO or DMF and then diluting it into your aqueous buffer is a common and effective strategy.
-
Gentle heating: Mild warming can aid in dissolution. A water bath set to 30-40°C is a good starting point. Avoid excessive heat, which could lead to degradation.
-
Agitation: Ensure continuous stirring or vortexing during the dissolution process to aid in solvation.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: The pH of the aqueous buffer is unlikely to have a significant direct impact on the solubility of this compound itself, as the molecule does not have readily ionizable groups in the typical biological pH range (the Boc-protected amine is stable under these conditions). However, the pH can be critical for the stability of molecules you intend to conjugate with this compound and for the subsequent reaction steps.
Q4: Are there any recommended co-solvents to improve the aqueous solubility of this compound?
A4: Yes, using a co-solvent is a standard practice. For compounds that are difficult to dissolve directly in aqueous buffers, preparing a concentrated stock solution in a water-miscible organic solvent is recommended. The most common co-solvents for this purpose are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
After dissolving the this compound in the organic solvent, you can then perform a stepwise dilution into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in your experimental setup is low enough to not affect your biological system.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound is not dissolving, or the solution is cloudy. | Insufficient solvation in the aqueous buffer. | 1. Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in a water-miscible organic solvent such as DMSO or DMF. 2. Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. 3. If cloudiness persists, gentle warming (30-40°C) and sonication in a water bath for 5-10 minutes can be attempted. |
| Precipitation occurs after adding the stock solution to the aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution, if your experimental conditions permit. 3. Ensure the buffer is at room temperature or slightly warmed before adding the stock solution. Adding a stock to a cold buffer can sometimes induce precipitation. |
| The solution appears oily or as a separate phase. | This can occur with higher concentrations of PEG compounds. | 1. Ensure vigorous mixing during the addition of the stock solution. 2. Try preparing a more dilute stock solution to add to the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary.
-
Store the stock solution at -20°C in a desiccated environment.
-
Protocol 2: Preparation of a Working Aqueous Solution
-
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, MES, HEPES)
-
Vortex mixer
-
-
Procedure:
-
Bring the aqueous buffer to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise.
-
Continue to vortex for an additional 1-2 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Optimizing N-Boc-PEG12-Alcohol Conjugation Reactions
Welcome to the technical support center for the optimization of N-Boc-PEG12-alcohol conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEG-based linker molecule.[1][2] It contains a hydroxyl (-OH) group at one end and an amine group protected by a tert-butyloxycarbonyl (Boc) group at the other.[2] The polyethylene glycol (PEG) spacer, consisting of 12 PEG units, enhances the solubility of the molecule in aqueous media.[2] This linker is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates where the hydroxyl group can be derivatized or replaced.[1]
Q2: What types of molecules can be conjugated to this compound?
A2: The terminal hydroxyl group of this compound can be conjugated to molecules containing a carboxylic acid group to form an ester bond. This is a common strategy for linking this PEG spacer to various substrates.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C in a dry environment to prevent degradation. Before use, it is important to allow the reagent to warm to room temperature before opening the vial to avoid moisture condensation.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a variety of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q5: What is the purpose of the Boc protecting group?
A5: The tert-butyloxycarbonyl (Boc) group protects the amine functionality, preventing it from participating in undesired side reactions during the conjugation of the hydroxyl group. The Boc group is stable under many reaction conditions and can be easily removed under mildly acidic conditions to reveal the free amine for subsequent reaction steps.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound with carboxylic acids.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be activated to react with the alcohol. Ensure you are using an appropriate coupling agent. Common choices include carbodiimides like EDC (in combination with NHS or DMAP) or uronium/phosphonium reagents like HATU. |
| Presence of Moisture | Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Suboptimal Reagent Stoichiometry | The molar ratio of the coupling agents and the reactants is crucial. A common starting point is to use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling agents relative to the this compound. |
| Incorrect Reaction Temperature | Most esterification reactions with these coupling agents proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) might be beneficial, but be cautious of potential side reactions at higher temperatures. |
| Inappropriate Solvent | The solvent must be able to dissolve all reactants. Anhydrous polar aprotic solvents like DMF or DCM are generally good choices. |
Issue 2: Presence of Significant Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| N-acylurea Formation (with Carbodiimides) | When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the alcohol. The addition of 4-DMAP as a catalyst in Steglich esterification helps to minimize this side reaction. |
| Formation of Anhydride | With EDC/NHS activation, the formation of a carboxylic acid anhydride can occur, which may be less reactive towards the alcohol than the NHS-ester. |
| Side Reactions with HATU | While generally efficient for amide bond formation, the use of HATU for esterification can sometimes be less effective than for amidation. Ensure appropriate reaction conditions and consider alternative coupling agents if issues persist. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Removal of Urea Byproduct (from Carbodiimides) | The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup. |
| Separation from Unreacted Starting Materials | If the reaction does not go to completion, separating the desired product from unreacted this compound and the carboxylic acid may be challenging due to similar polarities. Purification is typically achieved using flash column chromatography on silica gel or by preparative HPLC. |
Experimental Protocols
Protocol 1: Steglich Esterification using EDC and DMAP
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Carboxylic acid substrate
-
EDC hydrochloride
-
4-DMAP
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add 4-DMAP (0.1-0.2 equivalents) to the solution.
-
In a separate vial, dissolve EDC hydrochloride (1.5 equivalents) in a small amount of anhydrous DCM or DMF.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection of the PEG-conjugate
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in DCM (e.g., at a concentration of 0.1 M).
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS. The product will be more polar than the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product will be the TFA salt of the amine, which can often be used directly in the next step.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
challenges in N-Boc-PEG12-alcohol purification and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted starting materials: Dodecaethylene glycol and reagents for the Boc-protection of the amine.
-
PEG-related impurities: PEGs of different lengths (N-Boc-PEG11-alcohol, N-Boc-PEG13-alcohol), and PEG-bis-amine or diol impurities. Oxidation of the PEG chain can also lead to the formation of aldehydes and formyl esters.[1][2][3]
-
Boc-related impurities: Di-Boc protected species or byproducts from the Boc-protection reaction. In subsequent reactions, unintended deprotection of the Boc group can occur.[4] Alkylation of the product by the t-butyl cation generated during deprotection can also be a source of impurities.[4]
Q2: Why is my this compound streaking on the TLC plate during analysis?
A2: Streaking of polar compounds like this compound on a silica TLC plate is a common issue. It can be caused by several factors:
-
High polarity: The compound may be too polar for the chosen mobile phase, leading to strong interactions with the silica gel.
-
Sample overload: Applying too much sample to the TLC plate can cause streaking.
-
Acidic nature of silica: The acidic nature of silica gel can interact with the amine functionality (even when Boc-protected), leading to tailing.
To resolve this, you can try using a more polar mobile phase, such as a higher percentage of methanol in dichloromethane, or adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.
Q3: My purification yield of this compound is consistently low. What are the potential causes?
A3: Low purification yields can be attributed to several factors throughout the experimental process:
-
Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving a significant amount of unreacted starting materials.
-
Product loss during extraction: Due to its high polarity, this compound may have partial solubility in the aqueous phase during workup, leading to loss.
-
Irreversible adsorption on silica gel: The polar nature of the compound can lead to strong, sometimes irreversible, binding to the silica gel column.
-
Decomposition on silica: Although generally stable, prolonged exposure to the acidic silica gel surface could potentially lead to some degradation.
Troubleshooting Guides
Column Chromatography Purification
Problem 1: The compound is not eluting from the silica gel column or is eluting very slowly.
-
Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). For very polar impurities, adding a small amount of ammonium hydroxide to the methanol can help.
Problem 2: Poor separation between this compound and impurities.
-
Cause: The polarity difference between your product and the impurities is small.
-
Solution:
-
Optimize the solvent gradient: Use a shallower gradient during elution to improve resolution.
-
Try a different solvent system: Consider using solvent systems like ethyl acetate/hexanes with a methanol co-solvent, or chloroform/methanol.
-
Use a modified stationary phase: Amine-functionalized silica can sometimes provide better separation for compounds with amine groups.
-
HPLC Purification
Problem 3: No peak is observed, or a very small peak is seen when using a UV detector.
-
Cause: The PEG backbone of this compound lacks a strong UV chromophore.
-
Solution: Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for effective detection and quantification.
Problem 4: The peak for this compound is broad or shows tailing.
-
Cause: Secondary interactions with the stationary phase or poor solubility in the mobile phase.
-
Solution:
-
Optimize mobile phase: Adjust the pH of the aqueous component or change the organic modifier (e.g., from acetonitrile to methanol).
-
Change the stationary phase: A different C18 column or a column with a different stationary phase (e.g., C8) might give better peak shape.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | >95% | 60-80% | Moderate | Cost-effective, good for large scale | Can have lower resolution for close impurities, potential for product loss on column |
| Preparative HPLC (C18) | >98% | 70-90% | Low to Moderate | High resolution and purity | More expensive, lower throughput |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 100% dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Analysis by LC-MS
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺, [M+Na]⁺, [M+K]⁺.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. | Semantic Scholar [semanticscholar.org]
- 3. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
N-Boc-PEG12-alcohol stability issues and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by its two key functional components: the N-Boc protecting group and the polyethylene glycol (PEG) chain. The main concerns are:
-
Acid-catalyzed hydrolysis of the Boc group: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions and can be cleaved, exposing the primary amine.
-
Oxidative degradation of the PEG chain: The PEG backbone can be susceptible to oxidation, which can lead to chain cleavage and the formation of impurities.
-
Thermal degradation: High temperatures can promote both the cleavage of the Boc group and the degradation of the PEG chain.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2] For short-term storage during experimental use, it can be kept at 2-8°C. Repeated freeze-thaw cycles should be avoided.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor. The Boc group is labile in acidic conditions (pH < 5) and can be rapidly cleaved. It is relatively stable in neutral (pH 6-8) and basic (pH > 8) conditions. However, prolonged exposure to strongly basic conditions should be avoided as it may promote other side reactions.
Q4: Can this compound be heated?
A4: Heating this compound, especially at temperatures above 40°C for extended periods, is not recommended. Elevated temperatures can accelerate the degradation of both the Boc group and the PEG chain. If heating is necessary for a reaction, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: What are the signs of this compound degradation?
A5: Degradation can be identified by:
-
The appearance of additional spots on a Thin Layer Chromatography (TLC) plate.
-
The presence of unexpected peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.
-
Changes in the mass spectrum, such as the appearance of a peak corresponding to the de-Boc'd molecule or PEG fragments.
-
A shift in the pH of the solution if acidic byproducts are formed from PEG degradation.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Boc Group
| Symptom | Possible Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC. | Exposure to acidic conditions. | Ensure all solvents and reagents are neutral or slightly basic. Avoid using acidic buffers or additives. If an acidic reagent is required for a subsequent step, add it immediately before that step. |
| Mass spectrometry analysis shows a peak corresponding to the molecular weight of PEG12-alcohol-amine. | Inadvertent deprotection during a reaction or workup. | Maintain a neutral or slightly basic pH throughout the experimental procedure. If an acidic wash is necessary, perform it quickly and at a low temperature. |
| Low yield of the desired Boc-protected product. | Gradual degradation during a prolonged reaction. | Minimize reaction times and temperatures. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic impurities from solvent degradation. |
Issue 2: Degradation of the PEG Chain
| Symptom | Possible Cause | Recommended Solution |
| Broadening of peaks in HPLC or the appearance of a distribution of lower molecular weight species in mass spectrometry. | Oxidative damage to the PEG chain. | Degas solvents before use. Work under an inert atmosphere. Avoid sources of free radicals, such as exposure to high-energy light or certain metal ions. |
| Inconsistent reaction outcomes or loss of product activity. | PEG chain cleavage leading to heterogeneous products. | Store the this compound under the recommended conditions (-20°C, protected from light and air). Use freshly opened or properly stored material for critical experiments. |
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended for guidance and may not represent the exact degradation profile of all batches.
Table 1: Effect of pH on Boc Group Stability at 25°C over 24 hours
| pH | Solvent | % this compound Remaining |
| 3.0 | Acetate Buffer | < 10% |
| 5.0 | Acetate Buffer | ~ 85% |
| 7.4 | Phosphate Buffer | > 99% |
| 9.0 | Borate Buffer | > 99% |
Table 2: Effect of Temperature on Stability at pH 7.4 over 7 days
| Temperature | % this compound Remaining |
| -20°C | > 99% |
| 4°C | ~ 98% |
| 25°C (Room Temp) | ~ 90% |
| 40°C | ~ 75% |
Experimental Protocols
Protocol 1: Monitoring Boc Group Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired buffers (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Incubate the samples at the desired temperature (e.g., 25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or a neutral modifier if TFA is a concern for the analyte.
-
Detection: UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage remaining. The appearance of a new, earlier-eluting peak may correspond to the de-Boc'd product.
Protocol 2: Detecting PEG Chain Degradation by Mass Spectrometry
-
Stress Conditions: Subject a sample of this compound to potential oxidative stress (e.g., dissolve in a solution containing a low concentration of hydrogen peroxide or expose to air and UV light for a defined period).
-
Sample Preparation: Prepare the stressed and a control sample for mass spectrometry analysis. This may involve dilution in a suitable solvent like methanol or acetonitrile/water.
-
Mass Spectrometry Analysis: Analyze the samples using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Analysis:
-
In the control sample, identify the main ion corresponding to [M+Na]+ or [M+H]+ of intact this compound.
-
In the stressed sample, look for:
-
A distribution of lower molecular weight peaks, indicating chain cleavage.
-
Peaks corresponding to the addition of oxygen atoms (e.g., M+16, M+32), indicating oxidation to aldehydes, ketones, or carboxylic acids.
-
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Troubleshooting Failed Reactions with N-Boc-PEG12-alcohol
Welcome to the technical support center for N-Boc-PEG12-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chemical reactions with this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive groups of this compound and what are their primary functions?
A1: this compound possesses two primary reactive functional groups:
-
A terminal primary alcohol (-OH): This group can be used for further derivatization, such as esterification with carboxylic acids, etherification, or activation to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
-
A Boc-protected amine (N-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions to yield a free primary amine, which can then be coupled with various substrates.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry environment.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is a hydrophilic PEG linker and is generally soluble in a variety of organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF), as well as in water.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in reactions involving either the hydroxyl or the N-Boc group of this compound.
Guide 1: Reactions Involving the Hydroxyl Group
Reactions at the hydroxyl terminus, such as esterifications or tosylations, can sometimes result in low yields or incomplete conversion. Below are common problems and their potential solutions.
Problem 1: Low or No Yield in Esterification Reactions (e.g., Steglich or Mitsunobu)
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the carboxylic acid (Steglich) | - Ensure you are using a fresh, high-quality coupling agent (e.g., DCC, EDC). - Increase the equivalents of the coupling agent (e.g., from 1.1 to 1.5 eq.). - Ensure the reaction is performed under anhydrous conditions. |
| Steric hindrance | - For sterically hindered carboxylic acids or alcohols, consider using a more potent coupling reagent like HATU or HOBt in conjunction with EDC. - Increase the reaction time and/or temperature. |
| Decomposition of reagents (Mitsunobu) | - Use fresh, high-purity triphenylphosphine (PPh3) and azodicarboxylate (DEAD or DIAD). Older reagents can be less effective. - Add the azodicarboxylate slowly to the reaction mixture at 0°C to control the reaction exotherm. |
| Incomplete reaction | - Monitor the reaction progress by Thin Layer Chromatography (TLC). - Increase the reaction time from the standard 2-4 hours up to 24 hours. - Consider gentle heating (e.g., to 40°C) if the reactants are stable at elevated temperatures. |
| Side reaction: N-acylurea formation (Steglich) | - This occurs when the O-acylisourea intermediate rearranges. - Ensure a catalytic amount of DMAP (4-dimethylaminopyridine) is used to facilitate the ester formation. |
| Side reaction: By-product removal issues (Mitsunobu) | - Triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to remove. - Purification can often be achieved by column chromatography on silica gel. Precipitation of by-products from a non-polar solvent like diethyl ether can also be effective. |
Problem 2: Incomplete Tosylation of the Hydroxyl Group
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure sufficient equivalents of tosyl chloride (TsCl) are used (typically 1.2-1.5 eq.). - Use a suitable base (e.g., triethylamine, pyridine) in slight excess (1.5-2.0 eq.) to neutralize the HCl byproduct. - Perform the reaction at 0°C to room temperature and monitor by TLC until the starting material is consumed. |
| Hydrolysis of tosyl chloride | - Use anhydrous solvent (e.g., DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reaction: Formation of chlorinated byproduct | - The chloride ion generated from the HCl byproduct can sometimes displace the tosylate. - Using a non-nucleophilic base or ensuring complete neutralization of HCl can minimize this. |
| Difficult purification | - Pyridine can be challenging to remove. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the pyridine into the aqueous phase. |
Guide 2: Reactions Involving the N-Boc Group (Deprotection)
The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent conjugation.
Problem: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient acid strength or concentration | - Increase the concentration of trifluoroacetic acid (TFA) in DCM (e.g., from 20% to 50%). - Consider using a stronger acid system, such as 4M HCl in dioxane. |
| Inadequate reaction time or temperature | - Extend the reaction time from the typical 1-2 hours to 4-6 hours. - While most deprotections are done at room temperature, gentle warming (e.g., to 30-40°C) may be necessary for stubborn substrates. |
| Steric hindrance from the PEG chain | - Longer PEG chains can sterically hinder the approach of the acid. Ensure adequate mixing and consider longer reaction times. |
| Poor solubility | - Ensure the this compound derivative is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents like dioxane. |
| Incomplete removal of TFA | - After reaction completion, co-evaporate the crude product with toluene (3x) under reduced pressure to effectively remove residual TFA. |
Experimental Protocols & Data
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data:
| Carboxylic Acid | Equivalents (R-COOH) | Equivalents (DCC) | Time (h) | Yield (%) |
| Acetic Acid | 1.2 | 1.2 | 4 | 92 |
| Benzoic Acid | 1.2 | 1.2 | 6 | 88 |
| Stearic Acid | 1.5 | 1.5 | 12 | 85 |
Protocol 2: Tosylation of this compound
This protocol details the activation of the hydroxyl group of this compound by conversion to a tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction for 2-4 hours by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification or can be purified by column chromatography.
Representative Data:
| Base | Equivalents (TsCl) | Time (h) | Temperature (°C) | Yield (%) |
| Triethylamine | 1.2 | 3 | 0 to RT | 95 |
| Pyridine | 1.2 | 4 | 0 to RT | 93 |
| Triethylamine | 1.5 | 2 | RT | 96 |
Protocol 3: Boc Deprotection of this compound Derivatives
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
N-Boc-PEG12-derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-PEG12-derivative in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine-TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO3.
Representative Data:
| TFA Concentration (%) | Time (h) | Temperature (°C) | Conversion (%) |
| 20 | 2 | RT | >95 |
| 50 | 1 | RT | >99 |
| 20 | 4 | RT | >99 |
Visualizations
Caption: Workflow for Steglich esterification.
Caption: Workflow for Boc deprotection.
Caption: Troubleshooting logic for low esterification yield.
References
Technical Support Center: Aggregation of PEGylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing aggregation of PEGylated compounds during their experiments.
Troubleshooting Guide: Common Aggregation Issues
Aggregation of PEGylated compounds can arise from various factors throughout the experimental process. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding PEG reagent | High Protein Concentration: Increased proximity of protein molecules enhances intermolecular interactions.[1] Suboptimal Buffer Conditions: pH is near the protein's isoelectric point (pI), reducing electrostatic repulsion. Poor Reagent Quality: Pre-existing aggregates in the protein stock or impurities in the PEG reagent.[1] | - Perform a protein concentration screening (e.g., 0.5, 1, 2, 5 mg/mL).[1] - Adjust the reaction buffer pH to be at least 1-2 units away from the protein's pI.[2] - Ensure the initial protein solution is monomeric and aggregate-free using Size Exclusion Chromatography (SEC). - Use high-purity, monofunctional PEG reagents to avoid cross-linking.[1] |
| Gradual increase in turbidity during PEGylation reaction | Intermolecular Cross-linking: Use of bifunctional PEG linkers can physically connect multiple protein molecules. Slow Conformational Changes: PEG-protein interactions may induce gradual structural changes that expose hydrophobic regions, leading to aggregation. Suboptimal Reaction Kinetics: Reaction temperature may be too high, accelerating aggregation alongside PEGylation. | - Switch to a monofunctional PEG reagent if a bifunctional one is being used. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation and aggregation processes. - Add the activated PEG reagent stepwise in smaller aliquots over time instead of all at once. |
| Aggregation observed after purification | Inappropriate Purification Method: The chosen method may be too harsh, causing the PEGylated compound to aggregate. Buffer Exchange Issues: The final storage buffer may not be optimal for the stability of the PEGylated conjugate. | - For purification, consider gentle methods like Size Exclusion Chromatography (SEC). - Screen different storage buffers with varying pH and ionic strengths to find the most stabilizing conditions. |
| Lot-to-lot variability in aggregation | Inconsistent Reagent Quality: Purity of the protein or PEG reagent may vary between batches. Minor Deviations in Protocol: Small, undocumented changes in the experimental procedure. | - Qualify each new batch of protein and PEG reagent for purity and reactivity. - Strictly adhere to a standardized and well-documented protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during PEGylation?
Aggregation during PEGylation is often multifactorial and can be attributed to:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to large aggregates.
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of a protein. Deviating from a protein's optimal conditions can lead to the exposure of hydrophobic regions, promoting aggregation.
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes trigger conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.
Q2: How does the choice of PEG reagent affect aggregation?
The properties of the PEG reagent are critical in preventing aggregation:
-
Functionality: Using monofunctional PEGs is crucial to prevent the intermolecular cross-linking that can occur with bifunctional PEGs.
-
PEG Chain Length: The length of the PEG chain can impact stability. While longer chains can offer better steric hindrance against aggregation, the optimal length is protein-dependent and should be determined empirically.
-
PEG Structure: Branched PEGs may offer a larger hydrodynamic radius and more effective shielding of the protein surface compared to linear PEGs of the same molecular weight, which can enhance stability.
Q3: What role do excipients play in preventing aggregation?
Stabilizing excipients can be added to the reaction buffer to help maintain protein stability and prevent aggregation.
| Excipient Type | Examples | Mechanism of Action | Recommended Starting Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | Act as protein stabilizers through preferential exclusion, which favors the native protein conformation. | 5-10% (w/v) for sugars, 10-20% (v/v) for glycerol. |
| Amino Acids | Arginine, Glycine | Can suppress non-specific protein-protein interactions and reduce aggregation. | 50-100 mM. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Low concentrations can prevent surface-induced aggregation by reducing surface tension. | 0.01-0.05% (v/v). |
Q4: Which analytical techniques are best for detecting and quantifying aggregation?
Several techniques can be used to monitor aggregation:
-
Dynamic Light Scattering (DLS): A sensitive method for detecting the presence of a wide range of aggregate sizes in a solution.
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.
-
Asymmetrical Flow Field-Flow Fractionation (AF4): A powerful technique for separating and characterizing a broad size range of aggregates without a stationary phase, which can sometimes induce aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize high molecular weight species, especially under non-reducing conditions.
-
Turbidity Measurement: A simple and quick method to assess the overall level of insoluble aggregates by measuring light scattering at a specific wavelength (e.g., 350 nm).
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Optimize Reaction Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent stock solution
-
A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Temperature-controlled incubator/shaker
Procedure:
-
Design a Screening Matrix: Set up a matrix of small-scale reactions (50-100 µL) varying one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's known stability range.
-
Temperature: Compare reactions conducted at 4°C and room temperature.
-
-
Reaction Setup: Prepare the reactions in the 96-well plate or microcentrifuge tubes according to the screening matrix.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, assess the extent of aggregation in each reaction. This can be done initially by visual inspection and turbidity measurement. Promising conditions should be further analyzed by SEC or DLS to quantify the monomeric and aggregated species.
Protocol 2: Characterization of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomer, dimer, and higher-order aggregates of a PEGylated compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column appropriate for the size range of the protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylated protein sample
-
Molecular weight standards for column calibration
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Detection: Elute the sample isocratically with the mobile phase. Monitor the eluate using the UV detector at a wavelength where the protein absorbs (typically 280 nm). Aggregates, having a larger size, will elute earlier than the monomeric form.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The area of each peak corresponds to the relative amount of that species (aggregate or monomer) in the sample.
Visualizations
Caption: A troubleshooting workflow for addressing aggregation issues with PEGylated compounds.
Caption: Key mechanisms leading to the aggregation of PEGylated compounds.
References
Technical Support Center: Optimizing the Deprotection of N-Boc-PEG12-alcohol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the deprotection of N-Boc-PEG12-alcohol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-Boc deprotection of PEG12-alcohol.
1. Issue: Incomplete Deprotection
-
Question: Why is my N-Boc deprotection reaction incomplete?
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.
-
Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
-
2. Issue: Observation of Side Products
-
Question: I am observing unexpected side products after the deprotection reaction. What could be the cause?
-
Possible Causes & Solutions:
-
Alkylation by t-Butyl Cation: The use of acids for deprotection generates a tert-butyl cation intermediate. This cation can alkylate nucleophilic sites on the substrate or product, such as amidines, guanidines, thiols, and electron-rich aromatic rings, leading to undesirable by-products.
-
Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups or functional groups (e.g., esters), they may be cleaved under the acidic deprotection conditions. One user reported a 10-20% loss of their ester bonds when using TFA.
-
Degradation of the PEG Chain: While generally stable, prolonged exposure to very strong acids and high temperatures could potentially lead to degradation of the PEG chain, although this is less common under standard Boc deprotection conditions.
Troubleshooting Steps:
-
Use of Scavengers: To prevent t-butylation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:
-
Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.
-
-
3. Issue: Difficulty in Product Isolation and Work-up
-
Question: What is the best way to work up the reaction and isolate the deprotected product?
-
Possible Causes & Solutions:
-
Residual Acid: Residual acid (e.g., TFA) can be difficult to remove and may interfere with subsequent steps.
-
Product Solubility: The deprotected amine salt may have different solubility characteristics compared to the starting material.
Work-up and Isolation Procedures:
-
Co-evaporation: After concentrating the reaction mixture, co-evaporate with a solvent like toluene (3x) to remove residual TFA.
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt. This should be done carefully to avoid hydrolysis of any base-labile groups. The organic layer can then be dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of the deprotection reaction?
-
A1: You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected product (lower Rf value).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
-
-
-
Q2: What are the standard reaction conditions for TFA-mediated deprotection of this compound?
-
A2: A general protocol is as follows:
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
-
-
Q3: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?
-
A3: Yes, several greener alternatives to traditional acid-mediated deprotection exist:
-
Water-Mediated Deprotection: In some cases, heating the N-Boc protected amine in water at reflux can lead to deprotection.
-
Mechanochemistry: Solid-state grinding or milling of the N-Boc compound with a solid acid like p-toluenesulfonic acid can be an efficient, solvent-free method.
-
Heterogeneous Catalysts: Using solid-supported acid catalysts, such as Amberlite resins, can simplify purification as the catalyst can be removed by filtration.
-
-
Data Presentation
Table 1: Common Acidic Conditions for N-Boc Deprotection
| Reagent/Solvent System | Concentration | Typical Temperature | Typical Reaction Time | Notes |
| TFA in DCM | 20-50% (v/v) | 0°C to RT | 1-2 hours | Most common method; scavengers may be needed. |
| HCl in 1,4-Dioxane | 4 M | RT | 1-4 hours | A strong alternative to TFA. |
| HCl in Ethyl Acetate | Saturated | RT | 6 hours | Can be selective for Boc over some ester groups. |
Table 2: Milder/Alternative N-Boc Deprotection Methods
| Reagent/Method | Solvent | Typical Temperature | Notes |
| Zinc Bromide | DCM | RT | Lewis acid catalysis, milder than strong Brønsted acids. |
| Trimethylsilyl Iodide (TMSI) | DCM | RT | Another mild Lewis acid approach. |
| Oxalyl Chloride/Methanol | Methanol | RT | Good for substrates with other acid-sensitive groups. |
| Thermal Deprotection | Dioxane/Water or neat | High Temperature (e.g., 150°C) | Can be effective but may require high temperatures. |
| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | Reflux or Microwave | Thermolytic deprotection under neutral conditions. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated N-Boc Deprotection
-
Dissolve the this compound in dichloromethane (DCM) at a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is no longer detectable (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.
-
The resulting deprotected amine TFA salt can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Protocol 2: Milder Deprotection using Oxalyl Chloride/Methanol
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in methanol (e.g., 50 mg of substrate in 3 mL of MeOH).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution via syringe. Note: An immediate temperature increase and sputtering may be observed.
-
Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and proceeding with standard purification techniques.
Visualizations
Caption: Experimental workflow for N-Boc deprotection.
Caption: Troubleshooting decision tree for deprotection issues.
References
side reactions of N-Boc-PEG12-alcohol and how to minimize them
Welcome to the technical support center for N-Boc-PEG12-alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments with this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a polyethylene glycol (PEG) linker that contains a Boc-protected amine and a terminal hydroxyl group.[1][2][3] The PEG chain enhances the solubility of molecules in aqueous media. Its bifunctional nature allows for sequential or orthogonal modification. The hydroxyl group can be derivatized, and the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further conjugation.[1][2] It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and for pegylating small molecules and biologics.
Q2: What are the most common functional group transformations for this compound?
A2: The two primary functional groups for modification are the terminal hydroxyl group and the Boc-protected amine. Common transformations for the hydroxyl group include:
-
Activation: Conversion to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), to facilitate nucleophilic substitution.
-
Oxidation: Conversion to an aldehyde or a carboxylic acid for subsequent conjugation reactions like reductive amination or amide bond formation.
-
Esterification: Reaction with a carboxylic acid to form an ester linkage.
The Boc-protected amine is typically deprotected to a primary amine using acid, which can then be used in reactions such as:
-
Amide bond formation with an activated carboxylic acid.
-
Reductive amination with an aldehyde or ketone.
Q3: What are the general storage conditions for this compound?
A3: this compound should be stored at -20°C to ensure its long-term stability.
Troubleshooting Guides
This section provides troubleshooting for common side reactions encountered when working with this compound.
Reactions Involving the Hydroxyl Group
Problem: Low yield or incomplete conversion when activating the hydroxyl group (e.g., tosylation or mesylation).
| Potential Cause | Recommended Solution |
| Inadequate removal of water from the starting material and solvent. | Dry the this compound under high vacuum before use. Use anhydrous solvents for the reaction. |
| Insufficient reactivity of the alcohol. | If using a hindered base like triethylamine, consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or generating the alkoxide with NaH. |
| Side reaction: Elimination. | This is more likely with secondary alcohols, but to minimize any potential elimination, run the reaction at a lower temperature (e.g., 0°C). |
Problem: Over-oxidation of the alcohol to a carboxylic acid during the conversion to an aldehyde.
| Potential Cause | Recommended Solution |
| Use of harsh oxidizing agents. | Use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation system. Jones reagent (chromium trioxide in sulfuric acid) will typically lead to the carboxylic acid. |
| Presence of water in the reaction mixture. | Ensure anhydrous reaction conditions, as the presence of water can facilitate the hydration of the intermediate aldehyde, leading to further oxidation. |
Reactions Involving the Boc-Protected Amine
Problem: Incomplete deprotection of the Boc group.
| Potential Cause | Recommended Solution |
| Insufficient acid strength or concentration. | While mild acidic conditions are generally desired, ensure the acid concentration is sufficient for complete removal. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS to ensure it goes to completion. |
Problem: Undesired side reactions or degradation of other functional groups during Boc deprotection.
| Potential Cause | Recommended Solution |
| Presence of other acid-sensitive functional groups in the molecule. | If your molecule contains other acid-labile groups, consider using milder deprotection conditions. A common alternative is using HCl in dioxane. Thermal deprotection under continuous flow conditions can also be a selective method. |
| Formation of t-butyl cation side products. | The t-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophiles. Include a scavenger such as triethylsilane or anisole in the reaction mixture to trap the t-butyl cation. |
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.
-
If desired, add a catalytic amount of DMAP (0.1 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Boc Deprotection of N-Boc-PEG12-amine Derivatives
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
N-Boc-PEG12-derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-PEG12-derivative (1 eq.) in DCM.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted if the free amine is required.
Visualizations
Caption: A typical experimental workflow involving this compound.
References
Technical Support Center: Improving N-Boc-PEG12-Alcohol Conjugation Yields
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of N-Boc-PEG12-alcohol conjugation reactions.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation of this compound to carboxylic acids, often facilitated by carbodiimide chemistry (e.g., EDC and NHS).
Q1: Why is the yield of my PEGylated product consistently low?
Low yield can stem from several factors throughout the experimental workflow. Use the following decision tree to diagnose the potential cause:
Caption: Troubleshooting decision tree for low yield reactions.
Q2: My starting materials are consumed, but the desired product yield is still low. What is happening?
This scenario often points to the formation of side products. The primary culprits in EDC/NHS chemistry are:
-
Hydrolysis of the NHS-ester: The activated carboxylic acid is susceptible to hydrolysis, reverting it to its original state. This is more prevalent in highly aqueous environments and at non-optimal pH.
-
Formation of an N-acylisourea byproduct: The O-acylisourea intermediate formed by EDC can rearrange to a stable, unreactive N-acylisourea, particularly in the absence or at low concentrations of NHS.
Solution:
-
Ensure adequate NHS/Sulfo-NHS concentration: NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester, which is less prone to hydrolysis and rearrangement.[1]
-
Control the pH: Maintain the pH between 4.5 and 7.2. While EDC activation is most efficient at pH 4.5, the subsequent reaction with the amine (once deprotected) is more efficient at a slightly higher pH (7-8). A two-step reaction or a compromise pH may be necessary.[1]
Q3: How can I minimize product loss during purification?
Purification of PEGylated products can be challenging due to their heterogeneity.[2]
-
Problem: Using overly aggressive purification methods to achieve a narrow purity profile can lead to significant loss of the desired product.[2]
-
Solution:
-
Analyze pre- and post-purification samples: Use techniques like SEC (Size Exclusion Chromatography) and HIC (Hydrophobic Interaction Chromatography) to determine where the product is being lost.
-
Optimize your chromatography method:
-
Ion-Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated proteins and their isomers.[3]
-
Size-Exclusion Chromatography (SEC): Useful for removing unreacted small molecules and can separate un-PEGylated from PEGylated products, but may not resolve different degrees of PEGylation well.
-
-
Re-evaluate purity criteria: A slightly broader distribution of the PEGylated species may be acceptable to achieve a higher overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a polyethylene glycol (PEG) linker. It has three key features:
-
N-Boc protected amine: The tert-Butyloxycarbonyl (Boc) group is a protecting group for the amine. It can be removed under mild acidic conditions to reveal a primary amine.
-
PEG12 spacer: The 12-unit PEG chain is a hydrophilic spacer that increases the solubility of the molecule in aqueous media.
-
Terminal alcohol (-OH): The hydroxyl group is a functional group that can be used for further conjugation reactions, for instance, reacting with an activated carboxylic acid.
Q2: What is the general principle of conjugating this compound to a carboxylic acid?
The most common method involves activating the carboxylic acid using carbodiimide chemistry, typically with EDC and NHS (or its water-soluble analog, Sulfo-NHS). The process involves two main steps after the deprotection of the Boc group to yield the amine:
-
Activation of Carboxylic Acid: EDC activates the carboxyl group (-COOH) to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Ester & Amide Bond: NHS reacts with the intermediate to form a more stable NHS ester. This ester then readily reacts with the primary amine of the deprotected PEG linker to form a stable amide bond.
Caption: General workflow for EDC/NHS mediated conjugation.
Q3: What are the optimal reaction conditions for this conjugation?
Optimizing reaction conditions is critical for maximizing yield. This involves balancing several parameters.
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | Activation: 4.5-6.0Conjugation: 7.0-8.0 | EDC activation is most efficient in acidic conditions. However, the amine on the PEG linker needs to be deprotonated (nucleophilic) to react, which is favored at a higher pH. A two-step pH adjustment can improve yield. |
| Molar Ratio (EDC:NHS:Carboxyl) | 1.2 : 1.2 : 1 to 5 : 5 : 1 | A molar excess of EDC and NHS is often used to drive the reaction to completion. The optimal ratio should be determined empirically. Using too much EDC can lead to side reactions. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can help to reduce the hydrolysis of the NHS ester and improve the stability of the reactants, potentially requiring longer reaction times. Room temperature reactions are faster. |
| Reaction Time | 1 hour to overnight | The optimal time depends on the reactivity of the substrates, temperature, and concentration. Monitor reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). |
| Buffer | MES buffer for activation; PBS for conjugation | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete in the reaction. MES is suitable for the acidic activation step, while phosphate buffers are compatible with both steps. |
Q4: Do I need to deprotect the N-Boc group first?
Yes. The Boc (tert-Butyloxycarbonyl) group protects the amine and prevents it from reacting. It must be removed to expose the primary amine, which will then react with the activated carboxylic acid. This is typically achieved by treating the this compound with a mild acid, such as trifluoroacetic acid (TFA).
Experimental Protocol: General Procedure for Conjugation
This protocol provides a general methodology. Researchers should optimize the specific concentrations, molar ratios, and reaction times for their particular molecules.
1. Deprotection of this compound a. Dissolve this compound in a suitable solvent (e.g., dichloromethane). b. Add an excess of trifluoroacetic acid (TFA). c. Stir at room temperature for 1-2 hours. d. Remove the solvent and TFA under reduced pressure to yield the deprotected Amino-PEG12-alcohol. Confirm deprotection via an appropriate analytical method (e.g., NMR, MS).
2. Activation of Carboxylic Acid a. Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-6.0). b. Add EDC and Sulfo-NHS to the desired molar excess (e.g., 5 equivalents each relative to the carboxylic acid). c. Allow the activation reaction to proceed at room temperature for 15-30 minutes.
3. Conjugation Reaction a. Dissolve the deprotected Amino-PEG12-alcohol from step 1 in a conjugation buffer (e.g., PBS, pH 7.2-7.5). b. Add the activated carboxylic acid solution (from step 2) to the Amino-PEG12-alcohol solution. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching and Purification a. Quench any unreacted NHS-esters by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubating for 15-30 minutes. b. Purify the resulting conjugate using an appropriate chromatography method such as ion-exchange (IEX) or size-exclusion (SEC) chromatography. c. Analyze the purified fractions to confirm the presence of the desired product and assess its purity.
References
common mistakes to avoid when working with N-Boc-PEG12-alcohol
Welcome to the technical support center for N-Boc-PEG12-alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this valuable PEG linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: this compound should be stored at -20°C in a dry, light-protected container.[1] For handling, it is crucial to use anhydrous solvents, such as DMF or DMSO, to maintain the integrity of the Boc and hydroxyl functional groups.[1] The compound is typically shipped at ambient temperature.[2]
Q2: My this compound appears as an oil or a waxy solid. Is this normal?
A: Yes, this is normal. Due to the nature of the polyethylene glycol (PEG) chain, this compound can exist as a viscous oil or a low-melting waxy solid at room temperature. Its physical state can be influenced by purity and residual solvent.
Q3: I am having trouble completely dissolving this compound in my reaction solvent. What should I do?
A: this compound is soluble in a range of organic solvents including dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It also has increased solubility in aqueous media due to the hydrophilic PEG spacer.[2][3] If you are experiencing solubility issues, gentle warming and sonication can aid in dissolution. Ensure your solvent is anhydrous, as moisture can affect both the compound and the subsequent reaction.
Q4: My Boc deprotection reaction is incomplete. What are the common causes and how can I troubleshoot this?
A: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid: Ensure you are using a sufficient excess of acid. Common conditions involve using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often in a 1:1 or 1:4 TFA:DCM ratio.
-
Reaction Time: While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Temperature: For sluggish reactions, allowing the reaction to proceed at room temperature after an initial period at 0°C is standard.
-
Reagent Quality: Ensure the acid (e.g., TFA) is not old or degraded.
Q5: I am observing side products after my Boc deprotection. What are they and how can I prevent them?
A: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation. To prevent this, it is advisable to use a scavenger. Common scavengers include triisopropylsilane (TIS) or water.
Q6: I am struggling with the purification of my this compound derivative. What are some common issues and solutions?
A: Purifying PEGylated compounds can be challenging due to their tendency to be oils and their unique solubility properties.
-
Streaking on Silica Gel: PEG compounds often streak on silica gel columns. Using a more polar solvent system, such as a gradient of methanol in dichloromethane or chloroform, can help. Some researchers have found success with solvent systems like 1:1 ethanol/isopropanol in chloroform.
-
Aqueous Workup: Due to the hydrophilicity of the PEG chain, your product may have some water solubility. Be cautious during aqueous workups to avoid losing your product to the aqueous layer. It may be necessary to back-extract the aqueous layer with your organic solvent.
-
Alternative Purification Methods: For larger PEGylated molecules, techniques like size exclusion chromatography (SEC) or dialysis can be effective for removing smaller impurities.
Troubleshooting Guides
Guide 1: Boc Deprotection of this compound
This guide addresses common issues encountered during the removal of the N-Boc protecting group.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Inadequate amount or concentration of acid. | Increase the equivalents of TFA or use a higher concentration (e.g., 50% TFA in DCM). |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. | |
| Poor quality of reagents. | Use fresh, high-purity TFA and anhydrous DCM. | |
| Formation of Side Products | Alkylation of the product by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture. |
| Difficulty in Isolating the Product | The product is a salt after deprotection. | After removing the acid in vacuo, the resulting TFA salt can often be used directly. For the free amine, perform a careful aqueous workup with a mild base like sodium bicarbonate. |
| Product loss during aqueous workup. | Saturate the aqueous layer with NaCl to decrease the solubility of the PEGylated amine and improve extraction into the organic phase. |
Guide 2: Activation of the Hydroxyl Group (e.g., Tosylation)
This guide provides troubleshooting for the derivatization of the terminal alcohol of this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently activated hydroxyl group. | Ensure the use of a suitable base (e.g., triethylamine, pyridine) in sufficient excess to neutralize the generated acid. For less reactive alcohols, a stronger, non-nucleophilic base may be required. |
| Steric hindrance. | Increase the reaction temperature and/or reaction time. Monitor closely by TLC to avoid decomposition. | |
| Reagent degradation. | Use fresh tosyl chloride (or other activating reagent) and anhydrous solvent. | |
| Formation of an Alkyl Chloride Side Product | The tosylate is displaced by chloride ions from the tosyl chloride reagent. | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize this side reaction. Using p-toluenesulfonic anhydride instead of tosyl chloride can also prevent this. |
| Difficult Purification | Removal of excess pyridine or triethylamine salts. | Perform an aqueous wash with dilute HCl to remove the amine base. Be cautious if your molecule has other acid-sensitive groups. |
| Streaking on silica gel. | Use a more polar eluent system, such as a gradient of methanol in DCM. Consider adding a small amount of a polar solvent like triethylamine to the eluent to improve peak shape. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If using a scavenger, add TIS (2.5-5% v/v) at this stage.
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible (typically 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (3 x 10 mL).
-
For applications where the TFA salt is acceptable, the crude product can be used without further purification.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG12-alcohol.
Protocol 2: Tosylation of this compound
This protocol details the activation of the terminal hydroxyl group by converting it to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5-2 equivalents) or pyridine (used as both base and solvent in some cases). If using, add a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Once complete, dilute the reaction mixture with DCM and wash with water to remove the triethylammonium chloride salt.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove excess TEA/pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure N-Boc-PEG12-tosylate.
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | HCl in dioxane is also commonly used. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster reactions. |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the initial exotherm. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Scavenger | Triisopropylsilane (TIS) | Recommended to prevent side reactions. |
Table 2: Typical Reaction Conditions for Tosylation
| Parameter | Condition | Notes |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 equivalents are typically used. |
| Base | Triethylamine (TEA) or Pyridine | 1.5 - 2 equivalents are common. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are essential. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A catalytic amount can increase the reaction rate. |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 2 - 18 hours | Monitor by TLC for completion. |
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for common issues in tosylation reactions.
References
Validation & Comparative
A Head-to-Head Comparison: N-Boc-PEG12-alcohol vs. Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison of N-Boc-PEG12-alcohol with other commonly employed PEG linkers, supported by structural analysis, reaction mechanisms, and a review of performance characteristics.
This compound is a heterobifunctional, monodisperse PEG linker featuring a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc) at the other, connected by a 12-unit polyethylene glycol chain. This structure necessitates a multi-step conjugation strategy, offering both versatility and complexity compared to more conventional, single-step linkers. This guide will delve into these differences to inform linker selection for applications such as antibody-drug conjugates (ADCs), peptide modifications, and nanoparticle functionalization.
Structural and Functional Comparison of PEG Linkers
The selection of a PEG linker is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate. This compound's unique structure requires sequential activation and conjugation, distinguishing it from linkers with pre-activated functional groups.
| Feature | This compound | NHS-Ester PEG Linkers | Maleimide PEG Linkers |
| Structure | HO-(CH2CH2O)12-NHBoc | R-O-(CH2CH2O)n-NHS | R-O-(CH2CH2O)n-Maleimide |
| Reactive Towards | Requires activation of -OH and deprotection of -NHBoc | Primary amines (-NH2) | Thiols/Sulfhydryls (-SH) |
| Functionality | Heterobifunctional | Can be homobifunctional or heterobifunctional | Can be homobifunctional or heterobifunctional |
| Conjugation Steps | Multi-step (activation and deprotection required) | Typically single-step | Typically single-step |
| Bond Formed | Varies with activation (e.g., ester, ether, carbamate) | Stable amide bond | Stable thioether bond |
| Cleavability | Non-cleavable backbone (can be incorporated with cleavable moieties) | Non-cleavable backbone | Non-cleavable backbone (thioether bond is stable) |
Performance Characteristics: A Qualitative Overview
Direct quantitative comparisons of this compound with other linkers in identical applications are not extensively documented in publicly available literature. However, a qualitative assessment based on the chemistry of the functional groups provides valuable insights into their respective advantages and disadvantages.
| Performance Metric | This compound | NHS-Ester PEG Linkers | Maleimide PEG Linkers |
| Versatility | High; the alcohol and amine can be modified to react with various functional groups. | Moderate; primarily targets amines. | High; very specific for thiols, enabling site-specific conjugation. |
| Reaction Efficiency | Dependent on the efficiency of activation and deprotection steps. | Generally high under optimal pH conditions (pH 7.5-8.5). | High and rapid reaction with free thiols at near-neutral pH (6.5-7.5). |
| Stability of Conjugate | Dependent on the final linkage formed after activation. | High; amide bonds are very stable under physiological conditions. | High; thioether bonds are stable.[1] |
| Hydrophilicity | The PEG12 chain imparts significant water solubility.[2] | The PEG chain enhances the solubility of the conjugate.[2] | The PEG chain contributes to the overall hydrophilicity.[2] |
| Steric Hindrance | The PEG12 chain can introduce steric hindrance, which can be beneficial in reducing immunogenicity but may also impact binding affinity.[3] | The effect of steric hindrance is dependent on the PEG chain length. | The effect of steric hindrance is dependent on the PEG chain length. |
Experimental Protocols
The multi-step process for utilizing this compound contrasts with the more straightforward protocols for pre-activated linkers.
Protocol 1: Two-Step Conjugation Using this compound
This protocol outlines the activation of the hydroxyl group to a tosylate, followed by Boc deprotection and subsequent conjugation to a carboxyl group on a target molecule.
Step 1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) or pyridine (1.5-2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a mild acid (e.g., 0.1 M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG linker.
Step 2: Boc Deprotection and Amine Conjugation
-
Dissolve the tosylated N-Boc-PEG12 linker in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure.
-
Dissolve the resulting amine-PEG-tosylate in a suitable buffer (e.g., PBS, pH 7.4).
-
Activate the carboxyl groups on the target biomolecule using a carbodiimide activator such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Add the deprotected amine-PEG-tosylate to the activated biomolecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods to remove unreacted linker and byproducts.
Protocol 2: Single-Step Conjugation Using an NHS-Ester PEG Linker
-
Dissolve the biomolecule containing primary amines in a suitable buffer (e.g., PBS, pH 7.5-8.5).
-
Dissolve the NHS-ester PEG linker in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the linker solution to the biomolecule solution at a desired molar ratio.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).
-
Purify the conjugate using SEC to remove excess linker and byproducts.
Visualizing the Bioconjugation Landscape
The following diagrams illustrate the structures, reaction pathways, and decision-making processes involved in selecting and using PEG linkers.
Caption: Chemical Structures of Common PEG Linkers
Caption: Comparison of Conjugation Workflows
Caption: Decision Tree for PEG Linker Selection
Conclusion
This compound offers high versatility for bioconjugation, allowing for the introduction of a PEG spacer and subsequent modification of its terminal groups to react with a wide array of functionalities. This flexibility, however, comes at the cost of a more complex, multi-step conjugation process that requires careful optimization of both the activation and deprotection steps.
In contrast, pre-activated linkers such as NHS-ester and maleimide PEGs provide a more direct and often more efficient route to conjugation, albeit with less flexibility in terms of target functional groups. The choice between this compound and other PEG linkers will ultimately depend on the specific requirements of the bioconjugation project, including the nature of the biomolecule, the desired final conjugate structure, and the available resources for process development and optimization. For applications requiring a bespoke linker chemistry or the sequential attachment of multiple molecules, the versatility of this compound may be advantageous. For more straightforward conjugations to primary amines or thiols, the simplicity and high reactivity of NHS-ester and maleimide PEGs, respectively, are often preferred.
References
A Comparative Guide to the Characterization of N-Boc-PEG12-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. N-Boc-PEG12-alcohol is a discrete PEG linker that offers a balance of hydrophilicity and a defined length, making it a valuable tool in bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis. This guide provides an objective comparison of the essential techniques used to characterize this compound conjugates and offers insights into alternative PEG linkers.
Core Characterization Techniques
The successful synthesis and purification of this compound conjugates require rigorous characterization to confirm the identity, purity, and integrity of the final product. The primary analytical methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | - Confirmation of successful conjugation- Verification of the integrity of the PEG chain and the conjugated molecule- Determination of the degree of substitution (in some cases)- Presence of the Boc protecting group | - Non-destructive- Provides detailed structural information- Quantitative | - Lower sensitivity compared to MS- Complex spectra for large conjugates- May require deuterated solvents |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirmation of the molecular weight of the conjugate- Assessment of purity and presence of byproducts- Identification of the degree of PEGylation (number of PEG chains attached) | - High sensitivity- Provides accurate molecular weight information- Can be coupled with liquid chromatography (LC-MS) | - Can be destructive- Polydispersity of some PEGs can complicate spectra- Ionization efficiency can vary |
| HPLC (RP-HPLC, SEC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size). | - Assessment of purity- Quantification of the conjugate- Separation of conjugated from unconjugated species- Determination of aggregation | - High resolution and sensitivity- Quantitative- Well-established and robust | - Requires method development for each conjugate- PEGs lack a strong UV chromophore, often requiring alternative detectors (e.g., ELSD, CAD, or RI) |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Confirmation of the presence of characteristic functional groups (e.g., amide bonds from conjugation, carbonyl of the Boc group, ether linkages of PEG) | - Fast and non-destructive- Provides information about chemical bonds | - Provides general functional group information, not detailed structural data- Overlapping peaks can make interpretation complex |
Experimental Protocols and Data
General Workflow for Synthesis and Characterization
The synthesis and characterization of a PEG conjugate typically follow a structured workflow. The diagram below illustrates the key stages, from the initial conjugation reaction to the final analytical confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the covalent attachment of the PEG linker to the target molecule and for verifying the integrity of the entire conjugate.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectrum and identify characteristic signals. For an this compound conjugate, key signals to observe include:
-
A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.[1]
-
A broad multiplet around 3.6 ppm characteristic of the repeating ethylene glycol units of the PEG chain.[1]
-
Signals corresponding to the protons of the conjugated molecule, which may be shifted upon conjugation.
-
Comparative Data for PEG Linkers:
| PEG Linker Type | Protecting Group | Characteristic ¹H NMR Signal (ppm) | Deprotection Condition |
| N-Boc-PEG-alcohol | Boc | ~1.4 (s, 9H)[1] | Acidic (e.g., TFA) |
| Fmoc-PEG-alcohol | Fmoc | ~7.3-7.8 (m, aromatic protons)[1] | Basic (e.g., piperidine) |
| Azido-PEG-alcohol | Azide | No distinct protecting group signal. Methylene protons adjacent to the azide appear around 3.4 ppm. | N/A (used in click chemistry) |
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of the conjugate, thereby verifying successful PEGylation and assessing the sample's purity.
Experimental Protocol for MALDI-TOF MS:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture such as 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).[2]
-
Sample Preparation: Mix the purified conjugate solution with the matrix solution on a MALDI target plate.
-
Data Acquisition: Allow the mixture to dry (co-crystallize) and acquire the mass spectrum in the appropriate mode (linear or reflector).
-
Data Analysis: The resulting spectrum should show a peak or a distribution of peaks corresponding to the molecular weight of the conjugate. The presence of peaks for the unconjugated starting materials would indicate an incomplete reaction or purification.
Comparative Molecular Weight Data:
| Molecule | Theoretical Molecular Weight (Da) | Expected Mass Spectrum Observation |
| This compound | 645.78 | A peak at or near this m/z value. |
| Fmoc-PEG12-alcohol | 767.88 | A peak at or near this m/z value. |
| Azido-PEG12-alcohol | 551.65 | A peak at or near this m/z value. |
| Example Conjugate | MW of PEG linker + MW of target molecule - MW of leaving group | A peak corresponding to the calculated conjugate mass. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the final conjugate and for separating it from starting materials and byproducts.
Experimental Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Mobile Phase Preparation: Prepare two mobile phases. For example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: Use a C18 stationary phase column suitable for the hydrophobicity of the conjugate.
-
Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the conjugated molecule absorbs. If the target molecule lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Data Analysis: A pure conjugate should ideally show a single, sharp peak. The retention time will differ from that of the starting materials.
Illustrative HPLC Workflow:
Comparison with Alternative PEG Linkers
While this compound is a versatile linker, other derivatives offer different synthetic advantages.
-
Fmoc-PEG-alcohol: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group. This is particularly useful in peptide synthesis and when acid-sensitive moieties are present in the target molecule.
-
Azido-PEG-alcohol: This linker is designed for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This bioorthogonal conjugation method offers high efficiency and specificity, often under mild, aqueous conditions.
The choice of linker depends on the specific chemistry of the target molecule and the desired overall synthetic strategy. The characterization techniques remain largely the same, with adjustments made to account for the different functional groups and molecular weights.
Conclusion
The robust characterization of this compound conjugates is critical for ensuring the quality and consistency of these valuable bioconjugates. A multi-technique approach, combining NMR for structural verification, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group analysis, provides a comprehensive understanding of the final product. The selection of alternative linkers, such as those with Fmoc or azide functionalities, can offer synthetic advantages, and their characterization follows similar well-established analytical principles.
References
Purity Analysis of N-Boc-PEG12-alcohol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of PEGylation reagents is a critical parameter influencing the efficacy, safety, and reproducibility of their work. This guide provides an in-depth comparison of the analytical techniques used to assess the purity of N-Boc-PEG12-alcohol, a commonly used PEG linker. We present supporting experimental data and detailed protocols for both Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, alongside a comparison with alternative PEGylation reagents.
Executive Summary
This compound is a valuable tool in bioconjugation, PROTAC development, and drug delivery systems. Its defined chain length and protected amine functionality allow for precise modifications of molecules to enhance their solubility and pharmacokinetic properties. However, the presence of impurities, such as PEG diols, molecules with different PEG chain lengths, or byproducts from the synthesis process, can lead to undesirable side reactions and affect the performance of the final conjugate. This guide outlines the methodologies to quantify the purity of this compound and compares its typical purity profile with other commonly used PEGylation reagents.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically assessed by a combination of NMR and HPLC. While NMR provides detailed structural information and can be used for quantitative analysis (qNMR), HPLC excels at separating and quantifying impurities with different polarities and hydrodynamic volumes.
| Product Name | Stated Purity (%) | Analytical Method(s) | Key Potential Impurities |
| This compound | >95 - >98[1][2] | NMR, HPLC | PEG12-diol, N-Boc-PEGn-alcohol (n≠12), residual solvents |
| N-Boc-PEG4-alcohol | >95 - >98[3] | NMR, HPLC | PEG4-diol, N-Boc-PEGn-alcohol (n≠4) |
| N-Boc-PEG8-alcohol | >95 | NMR, HPLC | PEG8-diol, N-Boc-PEGn-alcohol (n≠8) |
| Fmoc-PEG9-alcohol | Not specified | NMR, HPLC | PEG9-diol, Fmoc-PEGn-alcohol (n≠9) |
| Cbz-NH-PEG12-acid | >95 | NMR, HPLC | PEG12-diamine, Cbz-NH-PEGn-acid (n≠12) |
Experimental Protocols
To ensure accurate and reproducible purity assessment, detailed and validated analytical methods are essential. Below are representative protocols for the analysis of this compound by NMR and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of PEG derivatives. The proton (¹H) NMR spectrum provides information on the structure of the molecule and allows for the quantification of the PEG repeating units relative to the end groups.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration)
-
Spectral Width: 0-10 ppm
-
Temperature: 25°C
Data Analysis and Purity Calculation:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the characteristic peaks:
-
Boc group: A singlet at approximately 1.44 ppm (9H).
-
PEG backbone: A large multiplet between 3.5 and 3.7 ppm (~48H for PEG12).
-
Terminal CH₂OH: A triplet at approximately 3.75 ppm (2H).
-
CH₂ adjacent to NHBoc: A multiplet at approximately 3.2-3.3 ppm (2H).
-
-
Purity is determined by comparing the integration of the Boc group protons to the protons of the PEG backbone and the terminal alcohol. The presence of significant unassigned peaks may indicate impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to calculate the absolute purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the purity analysis of PEGylated compounds. It separates molecules based on their polarity. The use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over UV detection, as the PEG backbone does not have a strong chromophore.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and a suitable detector (ELSD, CAD, or UV at low wavelength, e.g., 210 nm).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent across analyses. Impurities will appear as separate peaks, typically eluting before or after the main product peak.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the purity analysis of this compound and the logical relationship between the analytical techniques and the final purity assessment.
Figure 1. Purity Analysis Workflow
Figure 2. Logic of Combined Analysis
Conclusion
The purity of this compound is a critical factor for its successful application in research and development. A combination of NMR and HPLC provides a comprehensive assessment of both the structural integrity and the level of impurities. The protocols and comparative data presented in this guide are intended to assist researchers in establishing robust quality control procedures for their PEGylation reagents, ultimately leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to the In-Vitro Validation of N-Boc-PEG12-Alcohol Functionality
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Boc-PEG12-alcohol's performance in in-vitro assays against alternative linker strategies. The function of a linker in advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critical to the overall efficacy and safety of the molecule. This compound, a polyethylene glycol (PEG) based linker, offers a balance of hydrophilicity and defined length, influencing key parameters like solubility, cell permeability, and ternary complex formation. This guide presents synthesized data from various studies to illustrate these effects and provides detailed protocols for the in-vitro validation of such linkers.
The Role of this compound in Bioconjugation
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, connected by a 12-unit PEG chain. This structure provides several advantages in the construction of complex biomolecules:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the conjugate, which is often a challenge with hydrophobic payloads or ligands.
-
Defined Length and Spacing: The 12-unit PEG chain provides a specific distance between the conjugated molecules, which can be critical for optimal biological activity, such as the formation of a stable ternary complex in PROTACs.
-
Orthogonal Chemistry: The Boc-protected amine and the hydroxyl group allow for sequential and specific conjugation reactions. The Boc group can be deprotected under mild acidic conditions to reveal a primary amine, while the hydroxyl group can be activated or modified for further conjugation.
Performance Comparison of PEG Linkers in PROTACs
The length of the PEG linker in a PROTAC is a crucial parameter that can significantly impact its degradation efficiency (DC50) and maximum degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
| Linker Moiety | Representative DC50 (nM) | Representative Dmax (%) | Key Observations |
| Alkyl Chain (C8) | 100 - 500 | 60 - 80 | Often exhibits lower solubility and may not achieve optimal ternary complex geometry. |
| N-Boc-PEG4-alcohol derived | 50 - 200 | 70 - 90 | Improved solubility over alkyl chains, but may be too short for some target-E3 ligase pairs, leading to steric hindrance.[1] |
| N-Boc-PEG8-alcohol derived | 10 - 50 | > 90 | Often represents a good balance, providing sufficient flexibility and distance for efficient ternary complex formation.[2] |
| This compound derived | 5 - 25 | > 95 | Can provide the necessary length and flexibility for challenging targets, often leading to highly potent degraders.[1][3] |
| N-Boc-PEG24-alcohol derived | 20 - 100 | 80 - 95 | While offering maximum flexibility, excessively long linkers can sometimes lead to reduced efficacy due to non-productive binding modes.[2] |
Performance Comparison of PEG Linkers in ADCs
In Antibody-Drug Conjugates, the linker plays a critical role in the stability, pharmacokinetics, and potency of the therapeutic. The length of the PEG linker can influence both the in-vitro cytotoxicity (IC50) and the bystander effect.
| Linker Moiety | Representative IC50 (nM) | Bystander Killing Potential | Key Observations |
| Non-PEG Linker (e.g., SMCC) | 0.1 - 1.0 | Moderate | Can be effective, but may lead to aggregation with hydrophobic payloads. |
| N-Boc-PEG4-alcohol derived | 0.2 - 1.5 | Moderate to High | Increases hydrophilicity, potentially improving the therapeutic index. |
| N-Boc-PEG8-alcohol derived | 0.5 - 2.0 | High | Balances hydrophilicity and payload delivery, often showing good efficacy. |
| This compound derived | 0.8 - 2.5 | High | Further enhances solubility and can improve pharmacokinetics, though a slight decrease in in-vitro potency is sometimes observed. |
| N-Boc-PEG24-alcohol derived | 1.0 - 5.0 | Variable | Can significantly alter the pharmacokinetic profile, which may or may not translate to improved in-vivo efficacy. |
Experimental Protocols
Detailed methodologies are essential for the accurate in-vitro validation of linker functionality.
PROTAC In-Vitro Degradation Assay (Western Blot)
This assay quantifies the degradation of a target protein induced by a PROTAC.
-
Cell Culture: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 pM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
ADC In-Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an ADC on cancer cells.
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC in the cell culture medium. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the fundamental mechanisms and experimental processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Caption: In-vitro validation workflow for linkers.
References
A Comparative Guide to Boc-Protected vs. Non-Protected PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linkers is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Poly(ethylene glycol) (PEG) linkers are widely favored for their ability to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] A key consideration in the synthesis of these complex molecules is the use of protecting groups to control reactivity. This guide provides an objective comparison of Boc-protected and non-protected PEG linkers, supported by experimental data and protocols, to aid in the rational design of bioconjugates.
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[3][4] In the context of PEG linkers, a Boc group temporarily masks a terminal amine, preventing it from reacting prematurely during multi-step synthetic processes.[5] This controlled reactivity is a primary advantage of using Boc-protected PEG linkers.
Comparative Analysis: Performance and Properties
The choice between a Boc-protected and a non-protected PEG linker hinges on the specific requirements of the synthetic strategy. While non-protected PEG linkers offer simplicity and immediate reactivity, Boc-protected linkers provide a level of control that is often indispensable in complex bioconjugation schemes.
| Feature | Boc-Protected PEG Linker | Non-Protected PEG Linker (e.g., with a free amine) |
| Reactivity | The terminal amine is unreactive, allowing for modifications on other parts of the molecule without interference. | The terminal functional group (e.g., amine) is highly reactive and available for immediate conjugation. |
| Synthetic Strategy | Enables controlled, stepwise conjugation. The Boc group is removed at a specific step to unmask the amine for the desired reaction. | Suitable for direct, one-step conjugation reactions where the linker's terminal group is intended to react immediately. |
| Stability | Stable under a wide range of reaction conditions, including basic and nucleophilic environments. | The reactivity of the terminal group can lead to undesired side reactions if other reactive species are present. |
| Deprotection Step | Requires an additional deprotection step, typically under acidic conditions, to reveal the reactive amine. | No deprotection step is necessary. |
| Applications | Ideal for multi-step syntheses of complex bioconjugates where precise control over the reaction sequence is crucial. | Used in straightforward conjugation reactions where the linker is added in the final step. |
| Cost-Effectiveness | The additional synthetic step for protection and deprotection can add to the overall cost and time of the synthesis. | Generally more cost-effective for simpler conjugation processes due to fewer synthetic steps. |
Experimental Protocols
Boc Deprotection of a PEG Linker
The removal of the Boc protecting group is a critical step in unlocking the functionality of the PEG linker. This is typically achieved through acidolysis.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for removal of residual TFA)
-
Saturated aqueous sodium bicarbonate solution (for neutralization, optional)
-
Anhydrous sodium sulfate (for drying, optional)
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.
Visualizing the Workflow
Boc Protection and Deprotection Cycle
Caption: Synthetic routes for bioconjugation using Boc-protected and non-protected PEG linkers.
Experimental Workflow for Boc Deprotection
Caption: Step-by-step experimental workflow for the acid-mediated Boc deprotection of a PEG linker.
Conclusion
The decision to use a Boc-protected or a non-protected PEG linker is fundamentally driven by the complexity of the target molecule and the overall synthetic plan. For straightforward conjugations, a non-protected linker may be sufficient and more economical. However, for the synthesis of intricate bioconjugates requiring a multi-step approach, the control and selectivity afforded by a Boc-protected linker are invaluable. The additional deprotection step is a minor trade-off for the precision and increased yield of the final product. Understanding the distinct advantages and limitations of each type of linker is paramount for the successful development of next-generation therapeutics.
References
Assessing the Biocompatibility of N-Boc-PEG12-Alcohol Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that significantly impacts the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. While Poly(ethylene glycol) (PEG) has long been the industry standard due to its ability to improve solubility and stability, concerns regarding its potential immunogenicity and lack of biodegradability have prompted the exploration of alternative linker technologies. This guide provides an objective comparison of the biocompatibility of conjugates derived from N-Boc-PEG12-alcohol with promising alternatives, supported by experimental data.
Comparative Analysis of Linker Technologies
The biocompatibility of a linker is a multifaceted issue encompassing its potential to induce a toxic response (cytotoxicity), trigger an immune reaction (immunogenicity), and cause adverse effects in a living organism (in vivo toxicity). This section compares this compound conjugates with polysarcosine, polypeptide, and polysaccharide linkers across these key parameters.
This compound Conjugates
This compound is a discrete PEG linker, meaning it has a defined molecular weight and structure, which offers advantages in terms of homogeneity and reproducibility of the final conjugate. The short PEG12 chain is intended to confer hydrophilicity to the conjugate, potentially improving its solubility and pharmacokinetic properties. While specific biocompatibility data for conjugates derived directly from this compound is limited in publicly available literature, data from antibody-drug conjugates (ADCs) utilizing similar short, discrete PEG linkers can serve as a reasonable proxy.
In Vitro Cytotoxicity: The conjugation of a PEG linker can influence the in vitro potency of the payload. In some cases, the addition of a PEG chain, particularly a longer one, may lead to a slight decrease in cytotoxicity compared to a non-PEGylated counterpart, potentially due to steric hindrance at the target site. However, conjugates with short PEG linkers generally retain high potency. For instance, studies on ADCs with PEG8, PEG12, and PEG24 linkers have shown potent cytotoxic activity.[1]
Immunogenicity: A significant concern with PEGylated therapeutics is the potential for the induction of anti-PEG antibodies.[2][3] The presence of pre-existing anti-PEG IgM and IgG antibodies in a notable portion of the population can lead to an accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy.[4][5] While the immunogenicity of short PEG chains like PEG12 is generally considered to be lower than that of high molecular weight PEGs, the risk is not entirely eliminated. The immune response to PEGylated molecules can be T-cell dependent and may vary based on the nature of the conjugated molecule and the patient's immune status.
In Vivo Toxicity: The in vivo toxicity of PEGylated conjugates is often more related to the payload than the linker itself. However, the linker can influence the overall toxicity profile by altering the pharmacokinetics and biodistribution of the conjugate. Non-specific uptake of the conjugate into healthy tissues can lead to off-target toxicity. Animal studies with ADCs containing short PEG linkers have established maximum tolerated doses (MTDs), though specific LD50 values are not always reported. Histopathological analysis of major organs is a critical component of assessing the in vivo toxicity of such conjugates.
| Biocompatibility Parameter | This compound Conjugates (Proxy Data) |
| In Vitro Cytotoxicity | High potency generally maintained; potential for slight reduction compared to non-PEGylated payload. |
| Immunogenicity | Lower risk compared to high MW PEG, but potential for anti-PEG IgM and IgG induction exists. |
| In Vivo Toxicity | Primarily payload-dependent; linker influences PK and biodistribution, potentially affecting off-target toxicity. |
Polysarcosine (pSar) Linkers
Polysarcosine, a polypeptoid, has emerged as a leading alternative to PEG. It is biodegradable, non-toxic, and has demonstrated low immunogenicity in preclinical studies.
In Vitro Cytotoxicity: Direct comparative studies have shown that polysarcosinylated therapeutics can exhibit comparable or even slightly higher in vitro potency than their PEGylated counterparts.
Immunogenicity: pSar has been shown to be non-immunogenic and can reduce the immunogenicity of the conjugated molecule. In a head-to-head comparison with a PEGylated interferon, the pSar-conjugated version elicited a significantly lower anti-drug antibody response.
In Vivo Toxicity: Due to its biodegradability into the natural amino acid sarcosine, pSar is considered to have a favorable in vivo safety profile with a reduced risk of long-term tissue accumulation.
| Biocompatibility Parameter | Polysarcosine (pSar) Linkers |
| In Vitro Cytotoxicity | Comparable or slightly higher potency than PEGylated counterparts. |
| Immunogenicity | Low to non-immunogenic; lower ADA response compared to PEG in some studies. |
| In Vivo Toxicity | Biodegradable with a low risk of long-term toxicity. |
Polypeptide Linkers
Polypeptide linkers, composed of natural amino acids, offer excellent biodegradability and biocompatibility. Their structure can be precisely controlled, and they can be designed to be stable in circulation and cleavable at the target site.
In Vitro Cytotoxicity: The cytotoxicity of peptide-drug conjugates is highly dependent on the specific peptide sequence, the payload, and the linker chemistry. Generally, these conjugates are designed to release the active drug at the target site, and thus exhibit potent in vitro activity against target cells.
Immunogenicity: As they are composed of natural amino acids, polypeptide linkers are generally considered to have low immunogenicity.
In Vivo Toxicity: The biodegradable nature of polypeptide linkers is a significant advantage, minimizing concerns about long-term toxicity.
| Biocompatibility Parameter | Polypeptide Linkers |
| In Vitro Cytotoxicity | High potency, dependent on payload release mechanism. |
| Immunogenicity | Generally low due to being composed of natural amino acids. |
| In Vivo Toxicity | Biodegradable, leading to a favorable safety profile. |
Polysaccharide Linkers
Natural polysaccharides, such as dextran and hyaluronic acid, are being explored as linkers due to their high hydrophilicity, biocompatibility, and low toxicity.
In Vitro Cytotoxicity: The impact of polysaccharide conjugation on in vitro cytotoxicity can vary. The large size of the polysaccharide may cause steric hindrance, but this can be overcome with appropriate linker design.
Immunogenicity: Many polysaccharides are well-tolerated by the immune system. Some, however, can have intrinsic immunomodulatory properties, which can be either beneficial or detrimental depending on the application.
In Vivo Toxicity: Polysaccharides are generally considered safe and are used in various biomedical applications. Their biodegradability contributes to a favorable in vivo toxicity profile.
| Biocompatibility Parameter | Polysaccharide Linkers |
| In Vitro Cytotoxicity | Can be potent, but may be influenced by steric hindrance. |
| Immunogenicity | Generally low, though some polysaccharides have immunomodulatory effects. |
| In Vivo Toxicity | Generally safe and biodegradable. |
Mandatory Visualizations
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted for assessing the cytotoxicity of antibody-drug conjugates (ADCs).
Objective: To determine the concentration of a conjugate that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
Test conjugate, unconjugated payload, and vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test conjugate, unconjugated payload, and controls in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (negative control).
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunogenicity Assessment: ELISA for Anti-PEG Antibodies
This protocol provides a general method for the detection of anti-PEG antibodies in serum samples.
Objective: To quantify the presence of anti-PEG IgM and IgG in serum samples from subjects exposed to a PEGylated conjugate.
Materials:
-
High-binding 96-well microplates.
-
PEG-amine for coating (e.g., mPEG-NH2, 5 kDa).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., 1% BSA or non-fat dry milk in PBS).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Serum samples from treated and naive subjects.
-
Anti-PEG positive control antibody.
-
HRP-conjugated secondary antibodies (anti-human IgM and anti-human IgG).
-
TMB substrate solution.
-
Stop solution (e.g., 2 M H2SO4).
-
Microplate reader.
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of PEG-amine solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of diluted serum samples (e.g., 1:100 in blocking buffer) and controls to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add 100 µL of HRP-conjugated anti-human IgM or IgG diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Determine antibody titers by comparing sample absorbance to a standard curve generated with the positive control.
In Vivo Toxicity Assessment
This is a general protocol for an acute toxicity study in a rodent model.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of a conjugate.
Materials:
-
Relevant animal model (e.g., mice or rats).
-
Test conjugate and vehicle control.
-
Dosing and blood collection supplies.
-
Equipment for clinical observations (e.g., body weight scale).
-
Materials for necropsy and tissue fixation (e.g., formalin).
-
Histopathology processing equipment.
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals for at least one week. Randomly assign animals to dose groups (e.g., vehicle control and multiple dose levels of the conjugate), with a sufficient number of animals per group (e.g., 5-10 per sex).
-
Dosing: Administer the conjugate via the intended clinical route (e.g., intravenous injection).
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality at regular intervals for a specified period (e.g., 14 days).
-
Blood Sampling: Collect blood at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, fix them in formalin, and process for histopathological examination.
-
Data Analysis: Analyze the data on clinical signs, body weight, hematology, clinical chemistry, and histopathology to determine the MTD and identify any dose-related toxicities.
Conclusion
The selection of a linker for bioconjugation requires a careful evaluation of its impact on the overall biocompatibility of the therapeutic. While this compound offers the advantages of a discrete and well-defined structure, the potential for immunogenicity associated with PEG remains a consideration. Alternatives such as polysarcosine, polypeptides, and polysaccharides present compelling options with profiles that may offer improved biodegradability and reduced immunogenicity. The choice of the optimal linker will ultimately depend on a thorough, case-by-case experimental evaluation of the specific conjugate, considering the nature of the payload, the targeting moiety, and the intended therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both IgM and IgG Antibodies against Polyethylene Glycol Can Alter the Biological Activity of Methoxy Polyethylene Glycol-Epoetin Beta in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Conjugation Efficiency of N-Boc-PEG12-alcohol
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the efficiency of polyethylene glycol (PEG) attachment is a critical step in process development and quality control. This guide provides an objective comparison of common analytical methods for quantifying the conjugation efficiency of N-Boc-PEG12-alcohol, a monodisperse PEG linker featuring a Boc-protected amine and a terminal alcohol. The following sections present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Key Analytical Techniques
The choice of analytical method for determining the conjugation efficiency of this compound depends on several factors, including the nature of the molecule it is being conjugated to, the required accuracy and precision, available instrumentation, and sample throughput needs. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Colorimetric Assays.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Throughput | Relative Cost |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantifies unreacted this compound, conjugated product, and starting material. | High resolution and sensitivity, well-established and reproducible. | Requires a chromophore for UV detection; Charged Aerosol Detection (CAD) can overcome this. | High |
|
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic volume. | Determines the extent of conjugation by observing shifts in molecular size. | Useful for analyzing conjugation to large molecules like proteins. | Lower resolution for small molecules, may not separate species with similar sizes. | High |
|
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation and quantitative determination of the degree of PEGylation by comparing integral ratios of PEG protons to protons on the conjugated molecule. | Non-destructive, highly quantitative, provides detailed structural information.[] | Lower sensitivity compared to HPLC and MS, requires pure samples. | Low to Medium |
|
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules. | Determines the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG chains. | High sensitivity, rapid analysis of intact conjugates.[2] | Can be less quantitative than other methods, ionization efficiency can vary. | High |
|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Provides separation and mass identification of all components in a reaction mixture. | High sensitivity and specificity, provides both qualitative and quantitative data.[3] | Complex instrumentation, potential for ion suppression effects. | Medium to High |
|
| Colorimetric Assays (e.g., TNBSA assay) | Chemical reaction that produces a colored product proportional to the amount of a specific functional group. | Indirectly determines conjugation efficiency by quantifying the reduction of free primary amines after conjugation (following Boc deprotection). | Simple, inexpensive, high throughput. | Prone to interference from other components in the sample, can be less accurate. | Very High | $ |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for quantifying the consumption of this compound and the formation of the conjugated product.
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the conjugation reaction mixture in the initial mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. For example: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm (for amide bonds if applicable) or CAD for universal detection.
-
-
Data Analysis: Integrate the peak areas of the unreacted this compound and the conjugated product. Calculate conjugation efficiency by comparing the peak area of the consumed starting material to the initial amount or by quantifying the product against a standard curve.
¹H NMR Spectroscopy
This protocol describes how to determine the degree of PEGylation on a target molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) compatible with the sample.
-
Internal standard with a known concentration and a distinct, non-overlapping signal (e.g., dimethyl sulfoxide - DMSO).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified and lyophilized conjugate and dissolve it in a precise volume of the deuterated solvent containing the internal standard.[]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the characteristic signal of the PEG backbone (a large singlet around 3.6 ppm) and a well-resolved signal from the molecule to which the PEG is conjugated.
-
Also, integrate the signal from the internal standard.
-
The degree of PEGylation can be calculated by comparing the ratio of the integrals of the PEG signal to the signal of the conjugated molecule, normalized against the number of protons each signal represents.
-
MALDI-TOF Mass Spectrometry
This protocol is for determining the molecular weight of the final conjugate.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
Reagents:
-
MALDI Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
Solvents for matrix and sample preparation (e.g., ACN, water, TFA)
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent mixture (e.g., 50:50 ACN:water with 0.1% TFA).
-
Mix the sample solution with the matrix solution at a ratio of approximately 1:10 (sample:matrix).
-
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
MS Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected conjugate.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the un-conjugated molecule and the molecule conjugated with one or more PEG chains. The mass difference between the peaks will correspond to the mass of the this compound (645.8 g/mol ).
Visual Workflows
References
A Comparative Guide to N-Boc-PEG12-alcohol and t-Boc-N-amido-PEG12-acid for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among the diverse array of PEG linkers, N-Boc-PEG12-alcohol and t-Boc-N-amido-PEG12-acid are two commonly utilized reagents. Their shared N-Boc protected amine allows for staged or orthogonal conjugation strategies, while their distinct terminal functional groups—a hydroxyl on the former and a carboxylic acid on the latter—dictate their specific applications and chemical reactivity. This guide provides an objective comparison of these two linkers, supported by representative experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
Molecular Structures and Physicochemical Properties
Both this compound and t-Boc-N-amido-PEG12-acid are monodisperse PEG compounds, ensuring batch-to-batch consistency in bioconjugation. The core difference lies in their terminal functional group, which defines their primary mode of reactivity.
This compound terminates in a primary hydroxyl group, which is a versatile precursor for a variety of functionalizations. It is particularly well-suited for applications requiring subsequent chemical modification of the linker itself.
t-Boc-N-amido-PEG12-acid possesses a terminal carboxylic acid. This functional group is readily activated for direct coupling to primary amines, making it a straightforward choice for conjugating to proteins, peptides, or amine-functionalized surfaces.
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | t-Boc-N-amido-PEG12-acid |
| Molecular Formula | C₂₉H₅₉NO₁₄ | C₃₁H₆₁NO₁₅ |
| Molecular Weight | 645.79 g/mol | 687.82 g/mol |
| Terminal Functional Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Protected Functional Group | N-Boc-amine | N-Boc-amine |
| Solubility | Soluble in water, DMSO, DCM, DMF | Soluble in water, DMSO, DCM, DMF |
| Primary Reactivity | Derivatization of the hydroxyl group | Amide bond formation with primary amines |
Comparative Performance in Specific Applications
The choice between this compound and t-Boc-N-amido-PEG12-acid is primarily driven by the desired conjugation strategy and the target molecule.
Amine-Reactive Conjugations
For direct conjugation to primary amines, such as those on the surface of proteins (e.g., lysine residues) or amine-functionalized nanoparticles, t-Boc-N-amido-PEG12-acid is the more direct choice. The carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a stable amine-reactive NHS ester. This two-step, one-pot reaction efficiently generates a stable amide bond with the target amine.
This compound , on the other hand, requires a multi-step derivatization to be made amine-reactive. The terminal hydroxyl group is not directly reactive with amines. It must first be activated or converted to a more reactive functional group. Common strategies include:
-
Activation with p-nitrophenyl chloroformate: This creates a reactive carbonate that can then couple with amines.
-
Conversion to an aldehyde: Oxidation of the alcohol to an aldehyde allows for reductive amination with a primary amine.
-
Conversion to a tosylate or mesylate: This creates a good leaving group that can be displaced by an amine.
These additional steps can lead to lower overall yields and may require more extensive purification compared to the direct activation of the carboxylic acid.
PROTAC and ADC Linker Synthesis
Both molecules are valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound is frequently employed as a foundational building block in PROTAC synthesis.[1] The hydroxyl group can be used to attach to one of the ligands (e.g., for the protein of interest or the E3 ligase) through an ether or ester linkage. The Boc-protected amine can then be deprotected to allow for the attachment of the second ligand.
t-Boc-N-amido-PEG12-acid can also be used in PROTAC and ADC synthesis. The carboxylic acid can be coupled to an amine-containing ligand, and the protected amine can be deprotected for subsequent reaction. The choice between the two often depends on the available functional groups on the ligands being connected.
The length of the PEG linker in both ADCs and PROTACs is a critical parameter influencing efficacy. Longer PEG chains, such as PEG12, can enhance solubility and improve pharmacokinetic properties.
Surface Modification
Both linkers can be used to modify surfaces to impart hydrophilicity and reduce non-specific protein binding.
-
t-Boc-N-amido-PEG12-acid can be directly coupled to amine-functionalized surfaces.
-
This compound can be attached to surfaces with complementary reactive groups, for example, by reaction with isocyanate-functionalized surfaces to form a urethane linkage.
Quantitative Data Summary
Table 2: Representative Reaction Efficiencies
| Reaction | Starting Material | Product | Representative Yield |
| Amide Coupling | t-Boc-N-amido-PEG-acid + Amine | t-Boc-N-amido-PEG-amide | >85% (with EDC/NHS activation) |
| Hydroxyl to Tosylate | N-Boc-PEG-alcohol | N-Boc-PEG-tosylate | ~90% |
| Tosylate to Amine | N-Boc-PEG-tosylate + Amine | N-Boc-PEG-amine | >95% |
| Hydroxyl to Amine (Reductive Amination) | N-Boc-PEG-alcohol | N-Boc-PEG-amine | >90% (two-step process) |
Note: The yields presented are representative and can vary depending on the specific reaction conditions, substrates, and purification methods.
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound and t-Boc-N-amido-PEG12-acid.
Protocol for Amide Coupling using t-Boc-N-amido-PEG12-acid
This protocol describes the EDC/NHS activation of the carboxylic acid and subsequent coupling to a primary amine.
Materials:
-
t-Boc-N-amido-PEG12-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve t-Boc-N-amido-PEG12-acid (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule (1 equivalent) in Coupling Buffer.
-
Add the activated t-Boc-N-amido-PEG12-acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Stir for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.
-
Protocol for Derivatization of this compound to an Amine
This protocol describes a two-step process to convert the terminal hydroxyl group of this compound to a primary amine via a tosylate intermediate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Tosylation of the Alcohol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents).
-
Cool the solution to 0°C and add TsCl (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-PEG12-tosylate.
-
-
Conversion to Azide:
-
Dissolve the N-Boc-PEG12-tosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer and concentrate to yield N-Boc-PEG12-azide.
-
-
Reduction to Amine (Staudinger Reaction):
-
Dissolve the N-Boc-PEG12-azide (1 equivalent) in THF.
-
Add triphenylphosphine (1.2 equivalents).
-
Stir the mixture at room temperature until the evolution of nitrogen gas ceases.
-
Add water and stir for an additional 4-6 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-PEG12-amine.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the key reaction pathways and decision-making processes discussed in this guide.
References
The Pivotal Role of Linker Length: A Comparative Analysis of N-Boc-PEG12-alcohol in Diverse Research Models
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates and heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the active components is a critical determinant of a molecule's efficacy, solubility, and pharmacokinetic profile. Among the diverse linker technologies, polyethylene glycol (PEG) linkers, such as N-Boc-PEG12-alcohol, have gained prominence for their ability to confer favorable physicochemical properties. This guide provides an objective comparison of the performance of PEG linkers of varying lengths, with a focus on the 12-unit PEG chain, in different research models, supported by experimental data from published studies.
The length of a PEG linker is not merely a spacer; it critically influences the spatial orientation and distance between the conjugated moieties. This, in turn, affects the formation and stability of crucial biological complexes, such as the ternary complex in PROTAC-mediated protein degradation, and the accessibility of the payload in antibody-drug conjugates (ADCs). An optimal linker length can significantly enhance a molecule's therapeutic index, while a suboptimal one can lead to diminished activity or off-target effects.
Case Study 1: PROTAC-mediated Degradation of Focal Adhesion Kinase (FAK)
In a study focused on the development of PROTACs for the degradation of Focal Adhesion Kinase (FAK), a series of degraders were synthesized with varying linker compositions and lengths, including both alkyl and PEG chains. The FAK inhibitor PF-562271 was conjugated to the E3 ligase ligand pomalidomide. The following table summarizes the in vitro FAK kinase inhibitory activity and the FAK degradation efficiency in A549 cells for a selection of these PROTACs.
| Compound ID | Linker Composition | Linker Length (atoms, approx.) | FAK Kinase IC50 (nM)[1][2][3] | FAK Degradation at 10 nM (%)[1][3] |
| A1 | PEG | 11 | 104.3 | ~50 |
| A6 | PEG | 14 | 40.2 | ~75 |
| A13 | PEG | 20 | 26.4 | 85 |
| A14 | Alkyl | 14 | 35.8 | ~60 |
| A15 | Alkyl | 16 | 41.2 | ~55 |
Data Interpretation: The data clearly demonstrates that for this particular FAK-targeting PROTAC series, increasing the PEG linker length from 11 to 20 atoms resulted in a progressive improvement in both FAK kinase inhibition and, more importantly, FAK protein degradation. The PROTAC with the 20-atom PEG linker (A13 ) exhibited the most potent degradation activity. Furthermore, a comparison between PEG and alkyl linkers of similar lengths (A6 vs. A14 ) suggests that the PEG linker conferred superior degradation efficacy. This highlights the importance of optimizing linker length and composition for potent protein degradation.
Experimental Protocols
FAK Kinase Inhibition Assay: The in vitro FAK kinase activity was measured using a Caliper EZ Reader II. The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA. The FAK enzyme was incubated with the test compounds and a substrate peptide for 1 hour at room temperature. The conversion of the substrate was then measured to determine the inhibitory activity of the compounds.
Western Blotting for FAK Degradation: A549 cells were treated with the indicated concentrations of PROTACs for 12 hours. Following treatment, cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against FAK and GAPDH (as a loading control), followed by incubation with a secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) system. The band intensities were quantified to determine the percentage of FAK degradation relative to the vehicle-treated control.
Case Study 2: PROTAC-mediated Degradation of Bromodomain-containing protein 4 (BRD4)
The degradation of BRD4 is a well-studied area in PROTAC development. A study exploring the impact of linker length and composition on BRD4 degradation utilized the BRD4 inhibitor JQ1 and the CRBN E3 ligase ligand. The following data shows the degradation of BRD4 in MDA-MB-231 cells after 24 hours of treatment with PROTACs containing different linkers.
| Compound ID | Linker Composition | Linker Length (atoms, approx.) | BRD4 Degradation at 1 µM (%) |
| 27 | Hydrocarbon | 10 | 83 |
| 28 | Hydrocarbon | 11 | 85 |
| 29 | PEG | 12 | 80 |
| 34 | Piperazine-based | 15 | 75 |
| 36 | Piperazine-based | 18 | 10 |
Data Interpretation: In this model, PROTACs with linker lengths between 10 and 15 atoms, regardless of whether they were hydrocarbon, PEG, or piperazine-based, showed significant BRD4 degradation. The 12-atom PEG linker (29 ) was highly effective, inducing 80% degradation of BRD4. Interestingly, extending the piperazine-based linker to 18 atoms (36 ) resulted in a dramatic loss of degradation activity. This underscores the concept of an optimal linker length "window" for effective ternary complex formation and subsequent protein degradation.
Experimental Protocols
Cell Culture and Treatment: MDA-MB-231 cells were cultured in appropriate media and seeded in plates. The cells were then treated with 1 µM of the respective PROTACs or DMSO as a vehicle control for 4, 8, 16, and 24 hours.
Western Blot Analysis of BRD4 Degradation: After treatment, cells were lysed, and protein concentrations were quantified. Equal amounts of protein were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with a primary antibody specific for BRD4, with α-tubulin serving as a loading control. Following incubation with a secondary antibody, the protein bands were visualized, and densitometry was used to quantify the percentage of BRD4 degradation relative to the DMSO control.
Case Study 3: Impact of PEG Linker Configuration on Antibody-Drug Conjugate (ADC) Pharmacokinetics
Beyond PROTACs, PEG linkers are instrumental in the design of ADCs. A study investigated the impact of the PEG linker's configuration on the stability and pharmacokinetic properties of ADCs. The study compared ADCs constructed with a linear 24-unit PEG oligomer to those with two pendant 12-unit PEG chains.
| ADC Configuration | Aggregation Tendency | Clearance Rate in Mice |
| Linear 24-unit PEG Linker | Higher | Faster |
| Pendant (2x 12-unit) PEG Linkers | Lower | Slower |
Data Interpretation: The results indicated that the ADC with two pendant 12-unit PEG chains exhibited superior properties compared to the one with a linear 24-unit PEG linker. The pendant configuration led to a lower tendency for aggregation and a slower clearance rate in mice. This suggests that not only the length but also the spatial arrangement of the PEG chains can significantly influence the overall performance and "drug-like" properties of an ADC. Slower clearance rates are generally desirable as they can lead to increased tumor accumulation and improved therapeutic efficacy.
Experimental Protocols
ADC Synthesis: The ADCs were prepared by conjugating the payload to the antibody via either a linear 24-unit PEG linker or a branched linker bearing two 12-unit PEG chains. The conjugation was achieved through amide bond formation.
Pharmacokinetic Study in Mice: The different ADC constructs were administered to mice, and blood samples were collected at various time points. The concentration of the total antibody in the plasma was quantified using an appropriate analytical method, such as ELISA, to determine the pharmacokinetic profiles and clearance rates of the different ADCs.
Visualizing Key Concepts
To better illustrate the principles discussed in these case studies, the following diagrams, generated using Graphviz, depict the PROTAC mechanism of action and a general experimental workflow for evaluating PROTAC efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
The presented case studies, drawn from peer-reviewed research, collectively underscore the critical importance of the linker in the design of advanced therapeutics like PROTACs and ADCs. While a universal "best" linker does not exist, the data consistently demonstrates that a PEG linker with a length in the range of 12 to 20 atoms, such as that derived from this compound, is often a highly effective choice for achieving potent biological activity.
The key takeaways for researchers are:
-
Linker Length is Critical: There is an optimal window for linker length that maximizes therapeutic efficacy. Linkers that are too short may cause steric hindrance, while those that are too long can lead to reduced potency.
-
PEG Linkers Often Outperform Alkyl Chains: The hydrophilicity and flexibility of PEG linkers can improve solubility and lead to more effective protein degradation compared to simple alkyl chains.
-
Linker Configuration Matters: For ADCs, the spatial arrangement of PEG chains (e.g., pendant vs. linear) can significantly impact pharmacokinetic properties.
-
Empirical Optimization is Essential: The ideal linker is context-dependent, relying on the specific target protein, E3 ligase, antibody, and payload. Therefore, a systematic evaluation of a series of linkers with varying lengths and compositions is crucial for the successful development of novel therapeutics.
By carefully considering these factors and employing rigorous experimental evaluation, researchers can harness the full potential of molecules like this compound to design the next generation of targeted therapies.
References
Safety Operating Guide
Proper Disposal of N-Boc-PEG12-alcohol: A Comprehensive Guide for Laboratory Professionals
San Diego, CA – For researchers, scientists, and drug development professionals handling N-Boc-PEG12-alcohol, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols.
This compound, a polyethylene glycol (PEG) linker containing a hydroxyl group and a Boc-protected amino group, is recognized for its utility in bioconjugation and drug delivery applications due to its hydrophilic nature.[1][2] While polyethylene glycol itself is considered readily biodegradable and not classified as hazardous waste, the presence of the N-Boc protecting group necessitates a careful approach to its disposal.[3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a fume hood. In case of accidental contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves collection and disposal through a licensed chemical waste management contractor. This ensures compliance with local, state, and federal regulations.
-
Segregation: Isolate waste this compound from other chemical waste streams to prevent unintended reactions. It should be collected in a dedicated, properly labeled waste container.
-
Containerization: Use a chemically resistant container that is in good condition and can be securely sealed. The container must be clearly labeled with the full chemical name: "this compound" and the CAS number "159156-95-3".[1][4]
-
Storage: Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials, heat sources, and ignition sources. The storage temperature for the pure product is typically -20°C.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the complete chemical name and any other relevant safety information.
It is crucial to avoid disposing of this compound down the drain or in regular solid waste, as this can negatively impact wastewater treatment processes and the environment.
Quantitative Data Summary
For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-tert-butoxycarbonyl-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxa-1-aminoheptatriacontan-37-ol |
| CAS Number | 159156-95-3 |
| Molecular Formula | C29H59NO14 |
| Molecular Weight | 645.8 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below, emphasizing the key decision points and actions.
Caption: Disposal Workflow for this compound.
Key Signaling Pathway for Safe Handling
Adherence to a clear signaling pathway of safety protocols is paramount when handling any chemical. The following diagram outlines the logical relationship between hazard identification, risk assessment, control measures, and emergency preparedness for this compound.
Caption: Safety Protocol for Chemical Handling.
References
Personal protective equipment for handling N-Boc-PEG12-alcohol
For researchers, scientists, and drug development professionals utilizing N-Boc-PEG12-alcohol, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the potential hazards identified for similar PEGylated compounds.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially after direct contact. |
| Body | Laboratory coat. | A standard lab coat is sufficient for handling small quantities. For larger quantities or splash risks, a chemical-resistant apron or gown should be worn over the lab coat. |
| Respiratory | Not generally required with adequate ventilation. | Use in a well-ventilated area or a chemical fume hood. If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid contact with skin and eyes. - Avoid inhalation of dust or aerosols. - Use in a well-ventilated area, preferably a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry place. - Recommended storage temperature is typically -20°C. - Protect from moisture. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Packaging | Dispose of as unused product. |
Spillage and Accidental Release
In case of a spill, follow these procedures to mitigate the hazard.
| Action | Procedure |
| Personal Precautions | Wear appropriate personal protective equipment as outlined above. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |
Hazard Identification
Based on Safety Data Sheets for similar compounds, this compound may present the following hazards:
| Hazard Category | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
